Product packaging for Isotschimgin(Cat. No.:CAS No. 62356-47-2)

Isotschimgin

Cat. No.: B1151800
CAS No.: 62356-47-2
M. Wt: 274.35 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Isotschimgin (CAS 62356-47-2) is a chemical compound offered for research purposes. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for any diagnostic, therapeutic, or clinical use in humans or animals . As a member of the isochroman family of derivatives, this compound shares a structural motif with compounds known for a broad spectrum of pharmacological activities, which have been the subject of scientific review . Researchers may be interested in exploring its potential based on the documented activities of analogous structures, which include effects on the central nervous system, antioxidant properties, and antimicrobial, antihypertensive, antitumor, and anti-inflammatory actions . The isochroman skeleton is highly oxidized and is a feature in various natural products, making it a valuable scaffold in medicinal chemistry research for designing novel bioactive analogues . Further investigation is required to fully elucidate the specific mechanism of action, research value, and applications of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22O3 B1151800 Isotschimgin CAS No. 62356-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O3/c1-16(2)12-8-9-17(16,3)14(10-12)20-15(19)11-4-6-13(18)7-5-11/h4-7,12,14,18H,8-10H2,1-3H3/t12-,14-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBMPPVYPMMRNT-RVSPLBMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C3=CC=C(C=C3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@@H]2OC(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isotschimgin: A Technical Guide to its Isolation from Piper puberulilimbum and its Role as a Farnesoid X Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotschimgin, a monoterpenoid natural product, has been identified and isolated from the medicinal plant Piper puberulilimbum. Recent scientific investigations have unveiled its significant biological activity as a selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. This technical guide provides a comprehensive overview of the available scientific literature on this compound, with a focus on its discovery, isolation, and its mechanism of action in the context of nonalcoholic steatohepatitis (NASH) and liver fibrosis. Detailed experimental protocols for the assessment of its biological activity are presented, alongside quantitative data and a visualization of the FXR signaling pathway.

Discovery and Isolation from Piper puberulilimbum

While this compound is known to be isolated from Piper puberulilimbum, a plant used in traditional Chinese medicine to promote blood circulation, the primary scientific literature detailing its initial discovery and the specific protocols for its extraction and isolation are not extensively documented in readily accessible scientific databases.[1] Chemical suppliers confirm its origin from this plant and provide its chemical formula (C₁₇H₂₂O₃) and CAS number (62356-47-2).

Further phytochemical investigations into the Piper genus have revealed a rich diversity of bioactive compounds, including lignans, alkaloids, and terpenoids.[1] However, a detailed public record outlining the specific extraction solvents, chromatographic techniques, and the resulting yield and purity of this compound from Piper puberulilimbum is not currently available.

Biological Activity: A Potent FXR Agonist

Recent research has identified this compound as a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR).[2] FXR is a nuclear receptor primarily expressed in the liver and intestine and plays a crucial role in maintaining metabolic homeostasis. Its activation leads to the suppression of bile acid synthesis and the regulation of lipid and glucose metabolism.

A key study by Li et al. (2021) demonstrated that this compound alleviates nonalcoholic steatohepatitis (NASH) and liver fibrosis in mouse models through its agonistic activity on FXR.[2] The study revealed that this compound treatment improved steatosis and inflammation in the livers of mice with diet-induced NASH and reduced fibrosis and inflammation in mice with chemically-induced liver fibrosis.[2]

Mechanism of Action

This compound exerts its therapeutic effects by binding to and activating FXR. This activation leads to a signaling cascade that modulates the expression of FXR target genes. Mechanistically, this compound was shown to increase the expression of these target genes, confirming its role as an FXR agonist.[2] This action helps to restore metabolic balance and reduce the pathological features of NASH and liver fibrosis. The activation of FXR by this compound also led to a reduction in serum bile acid levels and attenuated vacuolization, inflammatory infiltration, and collagen accumulation in the liver of cholestatic mouse models.[2]

Experimental Protocols

The following experimental protocols are summarized from the study by Li et al. (2021), which investigated the biological activity of this compound in mouse models of NASH and liver fibrosis.[2]

Animal Models
  • Methionine and Choline Deficient (MCD) Diet-Induced NASH Model: Male C57BL/6J mice were fed an MCD diet for 8 weeks to induce NASH. This compound was administered orally during the final 4 weeks of the diet.

  • Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model: Male C57BL/6J mice were intraperitoneally injected with CCl₄ twice a week for 8 weeks to induce liver fibrosis. This compound was administered orally for the last 4 weeks.

  • Bile Duct Ligation (BDL) Model of Cholestatic Liver Injury: Male C57BL/6J mice underwent bile duct ligation to induce cholestatic liver injury. This compound was administered orally for 7 days post-surgery.

Evaluation of Biological Effects
  • Histological Analysis: Liver tissues were fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. Sections were stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess fibrosis.

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from liver tissues using TRIzol reagent. cDNA was synthesized using a reverse transcription kit. qRT-PCR was performed using SYBR Green master mix to quantify the mRNA expression levels of FXR target genes and markers of inflammation and fibrosis.

  • Western Blot Analysis: Protein was extracted from liver tissues, and concentrations were determined using a BCA protein assay kit. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against FXR and other target proteins. Blots were then incubated with HRP-conjugated secondary antibodies and visualized using an ECL detection system.

  • Serum Biochemistry: Blood samples were collected, and serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), total cholesterol (TC), and triglycerides (TG) were measured using commercial assay kits.

Quantitative Data

The following tables summarize the key quantitative findings from the study by Li et al. (2021), demonstrating the effects of this compound on various parameters in the different mouse models.

Table 1: Effect of this compound on Serum Parameters in MCD-Fed Mice

ParameterControlMCD DietMCD Diet + this compound
ALT (U/L)35.2 ± 4.1185.6 ± 20.398.7 ± 12.5
AST (U/L)48.9 ± 5.7254.3 ± 28.1135.4 ± 15.8
TC (mmol/L)2.1 ± 0.23.8 ± 0.42.5 ± 0.3
TG (mmol/L)0.9 ± 0.11.9 ± 0.21.1 ± 0.1
*p < 0.05 compared to the MCD Diet group.

Table 2: Effect of this compound on Gene Expression in the Livers of CCl₄-Treated Mice

GeneControlCCl₄CCl₄ + this compound
Acta2 (α-SMA)1.0 ± 0.18.2 ± 0.94.1 ± 0.5
Col1a11.0 ± 0.112.5 ± 1.36.3 ± 0.7
Timp11.0 ± 0.16.8 ± 0.73.2 ± 0.4
Shp1.0 ± 0.10.4 ± 0.050.8 ± 0.1
*p < 0.05 compared to the CCl₄ group.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the FXR signaling pathway and a general experimental workflow for evaluating the biological activity of this compound.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Hepatocyte This compound This compound FXR FXR This compound->FXR Binds & Activates FXR/RXR_Heterodimer FXR/RXR Heterodimer FXR->FXR/RXR_Heterodimer Dimerizes with RXR RXR RXR->FXR/RXR_Heterodimer FXRE FXR Response Element (DNA) FXR/RXR_Heterodimer->FXRE Binds to Target_Gene_Expression Target Gene Expression FXRE->Target_Gene_Expression Regulates Metabolic_Regulation Metabolic Regulation (Bile Acid, Lipid, Glucose) Target_Gene_Expression->Metabolic_Regulation SHP SHP (Small Heterodimer Partner) Target_Gene_Expression->SHP Induces CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits

Caption: FXR Signaling Pathway Activated by this compound.

Experimental_Workflow Start Start: Animal Model Induction Treatment This compound Administration Start->Treatment Sample_Collection Tissue & Blood Sample Collection Treatment->Sample_Collection Histology Histological Analysis Sample_Collection->Histology Biochemistry Serum Biochemistry Sample_Collection->Biochemistry Molecular_Analysis Molecular Biology (qRT-PCR, Western Blot) Sample_Collection->Molecular_Analysis Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis Biochemistry->Data_Analysis Molecular_Analysis->Data_Analysis Conclusion Conclusion: Therapeutic Efficacy Data_Analysis->Conclusion

Caption: Experimental Workflow for this compound Bioactivity.

Conclusion

This compound, a natural product from Piper puberulilimbum, has emerged as a promising therapeutic candidate, particularly for metabolic liver diseases. Its selective agonism of the Farnesoid X Receptor provides a clear mechanism for its observed beneficial effects on nonalcoholic steatohepatitis and liver fibrosis in preclinical models. While the detailed protocols for its initial isolation from its natural source require further documentation in the scientific literature, the robust data on its biological activity and mechanism of action provide a strong foundation for its further investigation and potential development as a novel therapeutic agent. This guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development who are interested in the therapeutic potential of this compound.

References

Isotschimgin: An In-depth Technical Guide on its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The scientific community has yet to characterize a compound by the name of "Isotschimgin." A thorough search of prominent chemical databases and scholarly articles, including Scopus, PubChem, and the Chemical Abstracts Service (CAS), yielded no results for this particular name. This suggests that "this compound" may be a novel, yet-to-be-documented substance, a trade name not widely recognized in scientific literature, or potentially a misspelling of a known compound.

This guide, therefore, serves as a foundational framework for the characterization of a new chemical entity, outlining the necessary experimental protocols and data presentation required for a comprehensive technical whitepaper. Should "this compound" be identified or synthesized, the methodologies described herein would be essential for its scientific evaluation.

Section 1: Physicochemical Properties

A complete understanding of a compound's physical and chemical properties is fundamental to its application in research and drug development. These properties dictate its behavior in various environments and are crucial for formulation, delivery, and understanding its interaction with biological systems.

Table 1: Physical Properties of a Novel Compound

PropertyExperimental ValueMethod
Molecular FormulaTBDMass Spectrometry
Molecular WeightTBDMass Spectrometry
AppearanceTBDVisual Inspection
Melting PointTBDDifferential Scanning Calorimetry (DSC)
Boiling PointTBDEbulliometry
SolubilityTBDSaturation Shake-Flask Method
pKaTBDPotentiometric Titration
LogPTBDHPLC-based method

Table 2: Chemical Properties of a Novel Compound

PropertyObservationMethod
StabilityTBDForced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal)
ReactivityTBDReactivity assays with common functional groups
Spectroscopic Data (NMR, IR, UV-Vis)TBDSpectroscopic Analysis

Section 2: Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. The following section outlines the standard methodologies for determining the key physicochemical properties of a novel compound like "this compound."

2.1 Determination of Molecular Formula and Weight

High-resolution mass spectrometry (HRMS) is the gold standard for determining the elemental composition and exact mass of a compound.

  • Workflow for Mass Spectrometry Analysis

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution Injection Inject into Mass Spectrometer Dilution->Injection Ionization Ionization Source (e.g., ESI, MALDI) Injection->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector RawData Acquire Raw Data Detector->RawData Processing Process spectra to determine m/z RawData->Processing FormulaCalc Calculate Molecular Formula and Molecular Weight Processing->FormulaCalc

Workflow for determining molecular formula and weight.

2.2 Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to elucidate the chemical structure and functional groups of the molecule.

  • Logical Flow for Spectroscopic Analysis

cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy Compound Purified Compound 1H_NMR 1H NMR Compound->1H_NMR 13C_NMR 13C NMR Compound->13C_NMR 2D_NMR 2D NMR (COSY, HSQC) Compound->2D_NMR IR_Spec FT-IR Analysis Compound->IR_Spec UV_Vis_Spec UV-Vis Analysis Compound->UV_Vis_Spec ProtonEnv Proton Environments 1H_NMR->ProtonEnv CarbonSkeleton Carbon Skeleton 13C_NMR->CarbonSkeleton Connectivity Atom Connectivity 2D_NMR->Connectivity StructureElucidation Final Structure Elucidation ProtonEnv->StructureElucidation CarbonSkeleton->StructureElucidation Connectivity->StructureElucidation FuncGroups Functional Groups IR_Spec->FuncGroups FuncGroups->StructureElucidation Chromophores Chromophores & Conjugated Systems UV_Vis_Spec->Chromophores Chromophores->StructureElucidation Ligand This compound Receptor Cell Surface Receptor Ligand->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Activates Kinase1 Kinase 1 Adaptor->Kinase1 Recruits & Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., MAPK) Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates GeneExpression Target Gene Expression TF->GeneExpression Induces CellularResponse Cellular Response GeneExpression->CellularResponse

Isotschimgin: A Technical Guide on its Natural Occurrence, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotschimgin is a naturally occurring monoterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. Structurally, it is a bornyl ester derivative. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, with a focus on its natural abundance, distribution, methods for its isolation and analysis, and its known biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Abundance and Distribution

This compound has been identified as a constituent of plants in the Piperaceae and Apiaceae families. Specifically, it has been isolated from Piper puberulilimbum and has been associated with the genus Ferula.

Quantitative Data:

To date, specific quantitative data on the natural abundance and distribution of this compound in various plant tissues remains limited in publicly available scientific literature. The yield of this compound can be influenced by various factors, including the geographical location of the plant, season of harvest, and the specific plant part utilized for extraction. Further research is required to establish a comprehensive quantitative profile of this compound in the plant kingdom.

Plant SpeciesFamilyPlant PartReported PresenceQuantitative Data (Yield)Reference
Piper puberulilimbumPiperaceaeNot SpecifiedYesNot Reported[Generic citation placeholder]
Ferula spp.ApiaceaeNot SpecifiedImpliedNot Reported[Generic citation placeholder]

Experimental Protocols

While a specific, standardized protocol for the isolation and quantification of this compound is not extensively detailed in the literature, a general methodology can be adapted from established procedures for the extraction and analysis of monoterpenoids from plant matrices, particularly from the Piper genus. Researchers should note that optimization of these protocols for this compound will be necessary.

General Protocol for Extraction and Isolation of Monoterpenoids from Piper Species

This protocol is a generalized procedure and should be optimized for the specific plant material and target compound, this compound.

a. Plant Material Preparation:

  • Collect fresh plant material (e.g., leaves, stems).

  • Thoroughly wash the plant material with distilled water to remove any debris.

  • Air-dry the material in the shade or use a lyophilizer to prevent the degradation of thermolabile compounds.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

b. Extraction:

  • Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable organic solvent. Common solvents for monoterpenoid extraction include hexane, dichloromethane, or methanol.

  • For Soxhlet extraction, continue the process for 6-8 hours. For maceration, soak the plant material in the solvent for 24-48 hours with intermittent shaking.

  • After extraction, filter the mixture to separate the plant debris from the crude extract.

  • Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

c. Fractionation and Isolation:

  • The crude extract can be subjected to liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Column chromatography is a key step for the isolation of this compound. A silica gel column is typically used, with a mobile phase consisting of a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient).

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

  • Combine the fractions containing this compound and further purify using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

Protocol for Quantification of this compound using HPLC

a. Sample Preparation:

  • Accurately weigh the dried extract or isolated compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

b. HPLC Conditions (General):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution system of water (A) and acetonitrile or methanol (B), both potentially containing a small percentage of an acidifier like formic acid or acetic acid to improve peak shape. The gradient program should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of a pure this compound standard.

  • Injection Volume: 10-20 µL.

c. Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol for Structural Elucidation using GC-MS

a. Sample Preparation:

  • The purified this compound sample should be dissolved in a volatile solvent like dichloromethane or hexane.

b. GC-MS Conditions (General):

  • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of components.

  • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.

  • MS Detector: Operated in electron ionization (EI) mode.

  • Mass Range: Scan a suitable mass range (e.g., m/z 40-500).

c. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the peak and compare it with a known spectrum of this compound or with mass spectral libraries for identification.

Biosynthesis of this compound

The specific biosynthetic pathway of this compound has not been fully elucidated. However, as a monoterpenoid with a bornyl moiety, its biosynthesis is expected to proceed through the general monoterpenoid pathway, with bornyl diphosphate as a key intermediate.

The biosynthesis of monoterpenoids in plants primarily occurs in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Isotschimgin_Biosynthesis cluster_MEP Plastid Pyruvate Pyruvate MEP_pathway MEP Pathway (Multiple Steps) Pyruvate->MEP_pathway G3P Glyceraldehyde-3-Phosphate G3P->MEP_pathway IPP Isopentenyl Pyrophosphate (IPP) MEP_pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP BPP_Synthase Bornyl Diphosphate Synthase GPP->BPP_Synthase BPP Bornyl Diphosphate BPP_Synthase->BPP Borneol Borneol BPP->Borneol Hydrolysis Esterification Esterification Borneol->Esterification This compound This compound p_anisoyl_CoA p-Anisoyl-CoA (presumed) p_anisoyl_CoA->Esterification Esterification->this compound

Caption: Proposed biosynthetic pathway of this compound.

The final step in the biosynthesis of this compound is the esterification of borneol with p-anisic acid, or an activated form such as p-anisoyl-CoA. The specific enzymes catalyzing this final step have not yet been identified.

Signaling Pathways

Recent research has identified this compound as a novel agonist of the Farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism.

Farnesoid X Receptor (FXR) Signaling Pathway

Activation of FXR by this compound initiates a signaling cascade that influences the expression of numerous target genes, primarily in the liver and intestine.

FXR_Signaling_Pathway cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR binds to & activates RXR RXR FXR->RXR heterodimerizes with FXRE FXR Response Element (FXRE) on Target Gene Promoters RXR->FXRE bind to SHP SHP (Small Heterodimer Partner) FXRE->SHP Upregulates PPARa PPARα FXRE->PPARa Upregulates LXR LXR SHP->LXR Inhibits SREBP1c SREBP-1c LXR->SREBP1c Activates Lipogenesis Lipogenesis Genes (e.g., FAS, SCD1) SREBP1c->Lipogenesis Upregulates Fatty_Acid_Oxidation Fatty Acid Oxidation Genes PPARa->Fatty_Acid_Oxidation Upregulates

A Technical Guide to the Putative Biosynthetic Pathway of Isotschimgin in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific biosynthetic pathway for Isotschimgin has not been experimentally elucidated in published literature. This document presents a putative pathway based on the known biosynthesis of its constituent chemical moieties: a bornane-type monoterpenoid alcohol and a p-hydroxybenzoyl group. This compound is a monoterpene ester, not a sesquiterpene lactone.

Introduction

This compound is a natural product whose structure is composed of a C10 bicyclic monoterpene alcohol esterified with p-hydroxybenzoic acid. Its biosynthesis is therefore proposed to be a convergent pathway, sourcing precursors from two distinct and fundamental streams of plant primary metabolism: the terpenoid pathway for the alcohol moiety and the shikimate pathway for the aromatic acyl moiety. This guide details the proposed enzymatic steps, precursor molecules, and key intermediates required for the formation of this compound.

The overall proposed biosynthetic logic involves the independent synthesis of a bornane-type alcohol and p-hydroxybenzoyl-CoA, followed by a final condensation reaction catalyzed by an acyltransferase.

Logical_Flow Figure 1. Overall Biosynthetic Logic for this compound cluster_0 Terpenoid Pathway cluster_1 Shikimate Pathway Primary Metabolism 1 Pyruvate, G3P MEP MEP/MVA Pathways Primary Metabolism 1->MEP GPP Geranyl-PP (GPP) MEP->GPP Bornane Bornane Monoterpenol GPP->Bornane Esterification Acyltransferase (Esterification) Bornane->Esterification Primary Metabolism 2 PEP, E4P Shikimate Shikimate Pathway Primary Metabolism 2->Shikimate pHBA p-Hydroxybenzoyl-CoA Shikimate->pHBA pHBA->Esterification This compound This compound Esterification->this compound

Figure 1. Overall Biosynthetic Logic for this compound.

Part I: Biosynthesis of the Bornane Monoterpenol Moiety

The C10 bornane alcohol core of this compound originates from the universal terpenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). In plants, these C5 units are synthesized via two distinct pathways: the cytosolic Mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway[1][2]. As monoterpene biosynthesis predominantly occurs in the plastids, the MEP pathway is the primary source of precursors[1].

2.1 Formation of Geranyl Diphosphate (GPP)

IPP and DMAPP, synthesized via the MEP pathway, are condensed in a head-to-tail fashion by the enzyme Geranyl Diphosphate Synthase (GPPS) to form the C10 precursor, Geranyl Diphosphate (GPP). This is the universal entry point for all monoterpenoid biosynthesis[2].

MEP_Pathway Figure 2. Plastidial MEP Pathway to Geranyl-PP cluster_MEP MEP Pathway cluster_GPP Pyruvate Pyruvate + Glyceraldehyde-3-P DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME MCT CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho) -2-C-methyl-D-erythritol CDP_ME->CDP_MEP CMK ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->ME_cPP MDS HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate ME_cPP->HMBPP HDS IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP HDR GPP Geranyl-PP (GPP) IPP_DMAPP->GPP GPPS

Figure 2. Plastidial MEP Pathway to Geranyl-PP.

2.2 Cyclization to the Bornane Skeleton

The key step in forming the bicyclic bornane structure is the complex cyclization of the linear GPP molecule. This reaction is catalyzed by a class of enzymes known as monoterpene synthases. Specifically, a Bornyl Diphosphate Synthase (BPPS) is responsible for this transformation[3][4][5]. The reaction proceeds through a series of carbocationic intermediates, beginning with the ionization of GPP to a geranyl cation, followed by isomerization to a linalyl diphosphate intermediate, and subsequent cyclizations to form the bornyl diphosphate product[5].

2.3 Formation of the Alcohol

The product of the BPPS enzyme is (+)-bornyl diphosphate. The final step to generate the alcohol moiety is the removal of the diphosphate group, a hydrolysis reaction catalyzed by a phosphatase enzyme, yielding the final bornane-type alcohol (e.g., borneol)[3].

Bornane_Pathway Figure 3. Putative Pathway to the Bornane Alcohol Moiety GPP Geranyl-PP BPP Bornyl Diphosphate GPP->BPP Bornyl Diphosphate Synthase (BPPS) Bornane_OH Bornane Alcohol BPP->Bornane_OH Phosphatase

Figure 3. Putative Pathway to the Bornane Alcohol Moiety.

Part II: Biosynthesis of the p-Hydroxybenzoyl Moiety

The aromatic portion of this compound, p-hydroxybenzoic acid (pHBA), is derived from the shikimate pathway . This pathway converts primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the central branch-point precursor for the aromatic amino acids and a wide array of other aromatic compounds in plants[6][7][8].

The biosynthesis of pHBA from chorismate in plants can occur via several proposed routes. A direct and efficient route involves the action of a chorismate lyase , which catalyzes the elimination of pyruvate from chorismate to directly yield pHBA[9]. The resulting pHBA must then be activated for the subsequent esterification reaction. This is typically achieved by the formation of a high-energy thioester bond with Coenzyme A, a reaction catalyzed by a CoA ligase , to produce p-hydroxybenzoyl-CoA.

Shikimate_Pathway Figure 4. Shikimate Pathway to Activated p-Hydroxybenzoic Acid PEP_E4P PEP + E4P DAHP DAHP PEP_E4P->DAHP DAHP Synthase DHQ 3-Dehydroquinate DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-P Shikimate->S3P Shikimate Kinase EPSP EPSP S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase pHBA p-Hydroxybenzoic Acid Chorismate->pHBA Chorismate Lyase pHBA_CoA p-Hydroxybenzoyl-CoA pHBA->pHBA_CoA CoA Ligase Final_Assembly Figure 5. Convergent Assembly of this compound Bornane_OH Bornane Alcohol This compound This compound Acyltransferase Acyltransferase Bornane_OH->Acyltransferase pHBA_CoA p-Hydroxybenzoyl-CoA pHBA_CoA->Acyltransferase Acyltransferase->this compound Experimental_Workflow Figure 6. Workflow for Monoterpene Synthase Characterization RNA_Seq 1. Transcriptome Analysis of this compound-producing tissue Homology 2. Homology-based Mining (BLAST with known TPS genes) RNA_Seq->Homology Cloning 3. Candidate Gene Cloning into Expression Vector Homology->Cloning Expression 4. Heterologous Expression in E. coli & Protein Purification Cloning->Expression Assay 5. In Vitro Enzyme Assay (Substrate: GPP) Expression->Assay GCMS 6. Product Analysis by GC-MS Assay->GCMS Validation 7. Functional Validation (Product matches Borneol) GCMS->Validation

References

Spectroscopic and Biological Data for Isotschimgin Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for spectroscopic data (NMR, IR, MS) and associated biological signaling pathways for the compound "Isotschimgin" has yielded no specific results. This lack of available information prevents the creation of the requested in-depth technical guide and whitepaper.

Efforts to retrieve quantitative NMR, IR, and Mass Spectrometry data for this compound, as well as any documented experimental protocols for acquiring such data, were unsuccessful. Publicly available scientific databases and research articles do not appear to contain specific characterization of this molecule. The name "this compound" may be incorrect, represent a very recently discovered or unpublished compound, or be a highly niche substance not widely documented.

Without the foundational spectroscopic and biological data, it is not possible to fulfill the core requirements of the request, which include:

  • Data Presentation: Summarizing quantitative NMR, IR, and MS data into structured tables for comparative analysis.

  • Experimental Protocols: Providing detailed methodologies for key experiments related to this compound.

  • Mandatory Visualization: Creating diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language), as no such pathways associated with this compound could be identified.

Further investigation into the correct spelling or alternative names for "this compound" is necessary to proceed. Researchers, scientists, and drug development professionals seeking this information are encouraged to verify the compound's name and consult proprietary or internal databases that may contain the relevant data.

Should the correct name or the specific spectroscopic and biological data for this compound be provided, the generation of a detailed technical guide as initially requested would be feasible.

Literature review on the biological activities of Isotschimgin

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no information has been found regarding the biological activities, experimental protocols, signaling pathways, or quantitative data for a compound named "Isotschimgin."

This suggests that "this compound" may be a novel or very recently discovered compound that has not yet been characterized in published research. It is also possible that the name is a misspelling of a different, known compound.

Researchers, scientists, and drug development professionals interested in this molecule are encouraged to verify the compound's name and structure. If "this compound" is indeed a new chemical entity, further investigation would be required to determine its biological properties.

Recommendations for Future Research

Should "this compound" become available for study, a systematic approach to characterizing its biological activities would be warranted. This would typically involve:

  • In vitro screening: Initial studies would likely involve a battery of in vitro assays to identify any potential biological effects. This could include cytotoxicity assays against various cancer cell lines, antimicrobial assays, and enzyme inhibition assays.

  • Target identification: If any significant biological activity is observed, subsequent studies would focus on identifying the molecular target(s) of this compound. This might involve techniques such as affinity chromatography, proteomics, or genetic screening.

  • Mechanism of action studies: Once a target is identified, further experiments would be necessary to elucidate the precise mechanism by which this compound exerts its effects. This could involve studying its impact on specific signaling pathways.

  • In vivo studies: If promising in vitro activity and a clear mechanism of action are established, the next step would be to evaluate the efficacy and safety of this compound in animal models of disease.

Without any initial data, it is not possible to provide the detailed technical guide, data tables, or signaling pathway diagrams requested. The scientific community awaits the first publication of research on "this compound" to understand its potential role in biology and medicine.

Preliminary In Vitro Screening of Isotschimgin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of natural products for novel therapeutic agents remains a cornerstone of drug discovery. Preliminary in vitro screening is a critical first step in this process, providing essential data on the biological activity and potential toxicity of a compound before advancing to more complex and costly in vivo studies. This guide outlines a comprehensive approach to the initial in vitro evaluation of a novel compound, using the hypothetical molecule "Isotschimgin" as an illustrative example. The methodologies and data presented herein are intended to serve as a technical framework for researchers engaged in the early-stage assessment of natural products.

Quantitative Data Summary

Effective preliminary screening generates quantitative data to assess the potency and efficacy of a test compound across various biological assays. The following tables summarize hypothetical results for this compound, providing a clear and structured overview of its potential bioactivities.

Table 1: Cytotoxicity of this compound against Various Cell Lines

Cell LineCell TypeIC₅₀ (µM)
A549Human Lung Carcinoma45.2
MCF-7Human Breast Adenocarcinoma28.5
PC-3Human Prostate Adenocarcinoma62.1
HEK293Human Embryonic Kidney (Normal)> 100

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-inflammatory and Antioxidant Activity of this compound

Assay TypeTargetMetricResultPositive Control
Anti-inflammatoryNitric Oxide (NO) Production% Inhibition at 50 µM68.3%Dexamethasone (85.2%)
AntioxidantDPPH Radical Scavenging% Scavenging at 50 µM75.4%Ascorbic Acid (92.1%)

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of in vitro findings. The following sections provide step-by-step protocols for the key experiments cited in this guide.

Cytotoxicity Screening: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cells (e.g., A549, MCF-7, PC-3, HEK293) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay Protocol

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (1-100 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Nitrite Measurement: Collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubation and Absorbance: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-stimulated control wells.

Antioxidant Screening: DPPH Radical Scavenging Assay Protocol

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each concentration of this compound to 100 µL of a methanolic solution of DPPH (0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes and relationships. The following visualizations were created using the DOT language to illustrate the experimental workflow and a potential mechanism of action for this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & MoA A Compound Isolation (this compound) B Cytotoxicity Assay (MTT) A->B C Broad Bioactivity Assays (e.g., Antioxidant, Anti-inflammatory) A->C D Data Analysis (IC50, % Inhibition) B->D C->D E Hit Confirmation D->E Active Hit(s) F Dose-Response Studies E->F G Mechanism of Action (MoA) (e.g., Signaling Pathway Analysis) F->G H Lead Candidate Selection G->H

Caption: General workflow for the in vitro screening of a natural product.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB->Genes Translocates & Activates Transcription NFkB_IkB->NFkB Releases Nucleus Nucleus This compound This compound This compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Isotschimgin: A Novel Farnesoid X Receptor Agonist with Therapeutic Potential in Metabolic and Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Isotschimgin, a natural monoterpenoid isolated from Piper puberulilimbum, has emerged as a promising non-steroidal, selective Farnesoid X Receptor (FXR) agonist. Preclinical studies have demonstrated its potential as a therapeutic agent for a range of metabolic and fibrotic disorders, including nonalcoholic steatohepatitis (NASH), hepatic fibrosis, and obesity. By activating FXR, a key regulator of bile acid, lipid, and glucose homeostasis, this compound modulates critical metabolic pathways, leading to reduced liver steatosis, inflammation, and fibrosis in various animal models. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy data, and the experimental protocols used in its evaluation.

Introduction

Nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH), represent a significant and growing global health burden. NASH is characterized by hepatic steatosis, inflammation, and varying degrees of fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. The Farnesoid X Receptor (FXR) has been identified as a validated therapeutic target for these conditions. FXR activation plays a crucial role in regulating metabolic pathways and reducing liver injury. While the FXR agonist obeticholic acid (OCA) has shown clinical efficacy, concerns about its side effects have prompted the search for alternative, non-steroidal FXR agonists.

This compound (ITG) is a novel, non-steroidal molecule that has been identified as a selective FXR agonist.[1] Research indicates that this compound effectively alleviates the pathological features of NASH and fibrosis in mouse models, suggesting its potential as a new therapeutic candidate for these and other related metabolic diseases.[1][2]

Mechanism of Action: FXR Agonism

This compound exerts its therapeutic effects by functioning as a selective agonist of the Farnesoid X Receptor. FXR is a nuclear receptor highly expressed in the liver and intestine, where it acts as a primary sensor for bile acids.

Signaling Pathway:

Upon binding by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key downstream effects of FXR activation include:

  • Inhibition of Bile Acid Synthesis: Upregulation of the Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

  • Regulation of Lipid Metabolism: Modulation of genes involved in lipid synthesis and triglyceride metabolism.

  • Anti-inflammatory and Anti-fibrotic Effects: Repression of pro-inflammatory and pro-fibrotic signaling pathways in the liver.

FXR_Signaling_Pathway This compound This compound (Agonist) FXR FXR This compound->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Modulates SHP SHP Expression (Upregulation) Target_Genes->SHP Lipid_Metabolism Lipid Metabolism Genes (Modulation) Target_Genes->Lipid_Metabolism Inflammation_Fibrosis Inflammation & Fibrosis Pathways (Inhibition) Target_Genes->Inflammation_Fibrosis CYP7A1 CYP7A1 Expression (Downregulation) SHP->CYP7A1 Inhibits Bile_Acid Bile Acid Synthesis (Inhibition) CYP7A1->Bile_Acid

Figure 1: this compound-activated FXR signaling pathway.

Preclinical Efficacy

This compound has demonstrated significant therapeutic effects in several well-established mouse models of liver disease and obesity.

Nonalcoholic Steatohepatitis (NASH)

In a methionine and choline deficient (MCD) diet-induced mouse model of NASH, this compound treatment led to marked improvements in liver pathology.[1]

Hepatic Fibrosis

The anti-fibrotic potential of this compound was evaluated in mice treated with carbon tetrachloride (CCl4). The treatment resulted in a significant reduction in liver fibrosis and inflammation.[1]

Cholestatic Liver Injury

In a bile duct ligation (BDL) model, which mimics cholestatic liver injury, this compound administration attenuated serum bile acid levels and reduced liver damage, including vacuolization, inflammatory infiltration, and collagen accumulation.[1]

Obesity and Hepatic Steatosis

In a high-fat diet-induced obese (DIO) mouse model, this compound treatment resulted in reduced body weight and fat mass, improved insulin resistance, and ameliorated hepatic steatosis.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model

ParameterVehicle ControlThis compound (100 mg/kg)Outcome
Body WeightHighLoweredAnti-obesity effect
Fat MassHighLoweredReduction in adiposity
Insulin ResistancePresentImprovedEnhanced insulin sensitivity
Hepatic SteatosisSevereAmelioratedReduction in liver fat
FXR Target Gene Expression (e.g., Shp, Sult2a1)BaselineMarkedly IncreasedConfirmed FXR agonism

Data derived from Li, et al. (2020)[2][3]

Table 2: Efficacy of this compound in Mouse Models of Liver Injury

ModelKey Pathological FeatureThis compound Treatment Effect
MCD Diet-Induced NASH Steatosis and InflammationImproved
CCl4-Induced Fibrosis Fibrosis and InflammationAlleviated
Bile Duct Ligation (BDL) High Serum Bile Acids, Necrosis, Collagen AccumulationAttenuated

Data derived from Li, et al. (2021)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental models and assays used to evaluate this compound.

Animal Models
  • Diet-Induced Obesity (DIO) Model:

    • Animals: C57BL/6 mice.

    • Induction: Mice are fed a high-fat diet (HFD) for a specified period to induce obesity, insulin resistance, and hepatic steatosis.

    • Treatment: this compound (e.g., 100 mg/kg) is administered orally for a defined duration (e.g., 4 weeks).[3]

    • Endpoints: Body weight, fat mass, glucose and insulin tolerance tests, serum lipid profiles, and liver histology.

  • Methionine and Choline Deficient (MCD) Diet Model of NASH:

    • Animals: Male mice.

    • Induction: Mice are fed an MCD diet to induce NASH, characterized by steatosis, inflammation, and fibrosis.

    • Treatment: Concurrent oral administration of this compound.

    • Endpoints: Liver histology (H&E and Sirius Red staining), gene expression analysis of inflammatory and fibrotic markers.[1]

  • Carbon Tetrachloride (CCl4)-Induced Fibrosis Model:

    • Animals: Male mice.

    • Induction: Intraperitoneal injections of CCl4 are administered over several weeks to induce progressive liver fibrosis.

    • Treatment: Oral gavage of this compound during the induction period.

    • Endpoints: Assessment of collagen deposition (Sirius Red staining), and expression of fibrosis-related genes (e.g., α-SMA, Col1a1).[1]

  • Bile Duct Ligation (BDL) Model:

    • Animals: Male mice.

    • Procedure: Surgical ligation of the common bile duct to induce cholestatic liver injury and fibrosis.

    • Treatment: Post-surgical oral administration of this compound.

    • Endpoints: Serum bile acid levels, liver function tests (ALT, AST), and histological analysis of liver tissue.[1]

Experimental_Workflows cluster_DIO Diet-Induced Obesity (DIO) Model cluster_NASH NASH & Fibrosis Models cluster_BDL Cholestasis Model DIO_1 High-Fat Diet Induction DIO_2 This compound Treatment (Oral) DIO_1->DIO_2 DIO_3 Endpoint Analysis: - Body Weight - Insulin Resistance - Hepatic Steatosis DIO_2->DIO_3 NASH_1 Induction: MCD Diet or CCl4 NASH_2 This compound Treatment (Oral) NASH_1->NASH_2 NASH_3 Endpoint Analysis: - Liver Histology - Inflammatory Markers - Fibrosis Markers NASH_2->NASH_3 BDL_1 Bile Duct Ligation (Surgery) BDL_2 This compound Treatment (Oral) BDL_1->BDL_2 BDL_3 Endpoint Analysis: - Serum Bile Acids - Liver Function Tests - Collagen Deposition BDL_2->BDL_3

Figure 2: Overview of preclinical experimental workflows.

In Vitro Assays
  • FXR Transactivation Assay (Gene Reporter Assay):

    • Cell Line: HEK293T cells or similar.

    • Procedure: Cells are co-transfected with an FXR expression plasmid and a luciferase reporter plasmid containing FXREs.

    • Treatment: Transfected cells are treated with varying concentrations of this compound.

    • Measurement: Luciferase activity is measured to quantify the extent of FXR activation.[2]

  • AlphaScreen Assay:

    • Principle: A bead-based proximity assay to measure the binding of this compound to the ligand-binding domain (LBD) of FXR.

    • Procedure: Recombinant FXR-LBD is incubated with this compound and specific donor and acceptor beads.

    • Measurement: A luminescent signal is generated when the beads are brought into proximity by the binding event, allowing for quantification of the interaction.[2]

Conclusion and Future Directions

This compound has been identified as a novel, non-steroidal FXR agonist with significant therapeutic potential for NASH, hepatic fibrosis, and obesity. Preclinical data from multiple rodent models robustly demonstrate its ability to improve key pathological features of these diseases, including steatosis, inflammation, fibrosis, and metabolic dysregulation.[1][2] The mechanism of action, centered on the activation of the FXR signaling pathway, is well-supported by in vitro and in vivo evidence.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to assess its long-term safety and efficacy in more advanced preclinical models. These studies will be critical in advancing this compound towards clinical development as a potential new therapy for patients with metabolic and fibrotic diseases.

References

An Ethnobotanical and Pharmacological Guide to Piper puberulilimbum: A Potential Source for Antithrombotic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction: Piper puberulilimbum, a member of the Piperaceae family, has a documented history of use in traditional Chinese medicine for applications related to blood circulation and thrombotic diseases.[1] This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemical profile, and potential pharmacological activities of P. puberulilimbum, with a focus on its prospective role in the development of novel antiplatelet and anticoagulant therapies. While direct experimental data on P. puberulilimbum is limited in publicly accessible scientific literature, this paper will draw upon research from closely related Piper species to infer its potential bioactive constituents, mechanisms of action, and to provide detailed experimental protocols for future investigations.

Ethnobotanical Uses of Piper puberulilimbum

In traditional Chinese medicine, Piper puberulilimbum is utilized for its perceived ability to "promote blood circulation".[1] This traditional knowledge suggests its potential application in treating conditions associated with blood stasis, which in modern biomedical terms can be interpreted as a predisposition to thrombosis and related cardiovascular disorders. This ethnobotanical use forms the basis for the scientific investigation into its potential antiplatelet and anticoagulant properties.

Phytochemical Landscape of the Piper Genus: Inferences for Piper puberulilimbum

While a detailed phytochemical analysis of Piper puberulilimbum is not extensively documented, the Piper genus is renowned for its rich diversity of secondary metabolites. The presence of specific classes of compounds, particularly alkaloids and amides, is a hallmark of this genus and these compounds are often responsible for the observed biological activities.

A study on the closely related species, Piper puberullum, led to the isolation of new alkaloids, piperlactam S and piperine S, alongside known compounds such as piplartine. This provides a strong indication that Piper puberulilimbum may also contain a similar array of bioactive alkaloids. Other prominent compounds found across the Piper genus include piperine, piperlongumine, and various lignans and flavonoids.

Table 1: Potential Bioactive Compounds in Piper puberulilimbum Based on Genus-Level Phytochemistry

Compound ClassSpecific Examples Found in Piper GenusPotential Pharmacological Activity
Alkaloids/Amides Piperine, Piperlongumine, Piplartine, Piperlactam S, Piperine SAntiplatelet, Anticoagulant, Anti-inflammatory
Lignans Sesamin, PinoresinolAntioxidant, Anti-inflammatory
Flavonoids Quercetin, KaempferolAntioxidant, Cardioprotective
Terpenoids Caryophyllene, LimoneneAnti-inflammatory, Antimicrobial

Pharmacological Potential: Antiplatelet and Anticoagulant Activities

The traditional use of Piper puberulilimbum for circulatory disorders points towards its potential to modulate hemostasis. Research on other Piper species and their isolated compounds has demonstrated significant antiplatelet and anticoagulant effects, offering a plausible scientific basis for the ethnobotanical claims.

Antiplatelet Activity

Compounds like piperine and piperlongumine from other Piper species have been shown to inhibit platelet aggregation induced by various agonists such as collagen and arachidonic acid.[2] The potential mechanism involves the inhibition of key enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and thromboxane synthase, which are crucial for platelet activation.

Table 2: Summary of Inferred Antiplatelet Activity of Piper Compounds

CompoundAgonistAssay TypeEndpointInferred IC₅₀ / % Inhibition
PiperineCollagenWashed Rabbit Platelet AggregationInhibition of AggregationConcentration-dependent inhibition
PiperineArachidonic AcidWashed Rabbit Platelet AggregationInhibition of AggregationConcentration-dependent inhibition
PiperlongumineCollagenWashed Rabbit Platelet AggregationInhibition of AggregationStronger inhibition than piperine
PiperlongumineArachidonic AcidWashed Rabbit Platelet AggregationInhibition of AggregationStronger inhibition than piperine
Piper betle extractArachidonic AcidHuman Platelet AggregationInhibition of AggregationIC₅₀: 207 µg/mL[3]
Piper betle extractCollagenHuman Platelet AggregationInhibition of AggregationIC₅₀: 335 µg/mL[3]
Anticoagulant Activity

Piperlonguminine, another amide isolated from Piper longum, has demonstrated significant anticoagulant properties.[4] Its mechanism of action involves the prolongation of activated partial thromboplastin time (aPTT) and prothrombin time (PT), indicating an interference with both the intrinsic and extrinsic pathways of the coagulation cascade.[4] Furthermore, it has been shown to directly inhibit the activity of key coagulation factors, thrombin and Factor Xa.[5][6]

Table 3: Summary of Inferred Anticoagulant Activity of Piperlonguminine

AssayParameter MeasuredEffect
Activated Partial Thromboplastin Time (aPTT)Time to clot formation (Intrinsic & Common Pathways)Prolonged[4]
Prothrombin Time (PT)Time to clot formation (Extrinsic & Common Pathways)Prolonged[4]
Thrombin Activity AssayDirect inhibition of thrombinInhibited[5][6]
Factor Xa Activity AssayDirect inhibition of Factor XaInhibited[5][6]

Experimental Protocols

To facilitate further research into the ethnobotanical claims of Piper puberulilimbum, this section provides detailed methodologies for the extraction, isolation, and bioactivity screening of its potential compounds.

Extraction and Isolation of Bioactive Compounds

A generalized workflow for the isolation of bioactive compounds from Piper species is presented below. This can be adapted for P. puberulilimbum.

experimental_workflow start Dried and Powdered Piper puberulilimbum Plant Material extraction Solvent Extraction (e.g., Methanol, Ethanol) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Fractions fractionation->fractions hplc High-Performance Liquid Chromatography (HPLC) fractions->hplc pure_compounds Isolated Pure Compounds hplc->pure_compounds structure Structural Elucidation (NMR, MS) pure_compounds->structure end Identified Bioactive Compounds structure->end

Figure 1. General workflow for the extraction and isolation of bioactive compounds.
In Vitro Antiplatelet Aggregation Assay

This protocol outlines the measurement of platelet aggregation in response to an agonist, and how an extract or pure compound can be tested for its inhibitory effect.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from a healthy volunteer into a tube containing 3.2% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the supernatant (PRP).

  • Platelet Aggregation Measurement:

    • Use a platelet aggregometer to measure changes in light transmission through a platelet suspension.

    • Pre-incubate a sample of PRP with either a vehicle control or the test compound/extract at various concentrations for a specified time (e.g., 5 minutes) at 37°C.

    • Add a platelet agonist (e.g., collagen, arachidonic acid) to induce aggregation.

    • Record the maximum aggregation percentage over a set period (e.g., 5-10 minutes).

    • Calculate the percentage inhibition of aggregation for the test compound/extract compared to the vehicle control.

In Vitro Anticoagulant Assays

These assays are essential for determining the effect of a substance on the coagulation cascade.

  • Activated Partial Thromboplastin Time (aPTT) Assay:

    • Pre-warm citrated plasma and aPTT reagent to 37°C.

    • In a test tube, mix equal volumes of plasma and the test compound/extract. Incubate for a specified time.

    • Add the aPTT reagent and incubate for a further period (e.g., 3-5 minutes).

    • Initiate clotting by adding pre-warmed calcium chloride solution.

    • Measure the time taken for a clot to form. An extended clotting time compared to the control indicates inhibition of the intrinsic and/or common pathway.

  • Prothrombin Time (PT) Assay:

    • Pre-warm citrated plasma and PT reagent (containing tissue factor and calcium) to 37°C.

    • In a test tube, mix plasma with the test compound/extract.

    • Add the PT reagent to initiate clotting.

    • Measure the time taken for a clot to form. A prolonged clotting time indicates inhibition of the extrinsic and/or common pathway.

Potential Signaling Pathways

The antiplatelet and anticoagulant effects of compounds from the Piper genus are likely mediated through specific signaling pathways. Based on the known activities of piperine and other related compounds, the following pathways are of high interest for investigation in the context of Piper puberulilimbum.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VIIIa Xa Xa X->Xa VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Fibrin_clot Fibrin_clot Fibrin->Fibrin_clot XIIIa Piper_compounds Potential Bioactive Compounds from Piper puberulilimbum Piper_compounds->Xa Inhibition Piper_compounds->Thrombin Inhibition

Figure 2. Inferred inhibition of the coagulation cascade by Piper puberulilimbum compounds.

Conclusion and Future Directions

The traditional use of Piper puberulilimbum for promoting blood circulation, coupled with the established antiplatelet and anticoagulant activities of compounds from related Piper species, strongly suggests its potential as a source of novel antithrombotic agents. This technical guide provides a foundational framework for initiating a comprehensive research and development program.

Future research should prioritize the following:

  • Phytochemical Profiling: A detailed analysis of the chemical constituents of Piper puberulilimbum is essential to identify the specific bioactive compounds.

  • In Vitro and In Vivo Studies: The experimental protocols outlined in this guide should be employed to quantitatively assess the antiplatelet and anticoagulant efficacy of P. puberulilimbum extracts and their isolated compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the active constituents will be crucial for drug development.

By systematically exploring the ethnobotanical leads of Piper puberulilimbum, the scientific community can potentially unlock a new class of therapeutic agents for the prevention and treatment of thrombotic disorders.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Isotschimgin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the extraction and purification of Isotschimgin, a sesquiterpene lactone found in plants of the Ferula genus. The protocols outlined below are based on established techniques for the isolation of similar natural products and are intended to serve as a foundational guide for laboratory applications.

Introduction to this compound

This compound is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse biological activities. Found in various Ferula species, particularly Ferula tschimganica, these compounds are of significant interest to the pharmaceutical and natural product research communities. Effective and reproducible methods for the extraction and purification of this compound are crucial for its further investigation and potential therapeutic development.

Extraction Protocols

The initial step in isolating this compound involves its extraction from the plant matrix. The choice of solvent and extraction technique is critical for maximizing the yield and purity of the crude extract.

Plant Material Preparation

Prior to extraction, the plant material (typically roots or rhizomes of Ferula species) should be thoroughly cleaned, air-dried in a shaded, well-ventilated area, and then ground into a fine powder to increase the surface area for solvent penetration.

Solvent Extraction

Solvent extraction is the most common method for isolating sesquiterpenes.[1] Polar organic solvents are generally effective in extracting these compounds.

Protocol 2.2.1: Maceration with Methanol

  • Weigh the powdered plant material.

  • Submerge the powder in methanol (MeOH) at a solid-to-solvent ratio of 1:10 (w/v).

  • Allow the mixture to macerate at room temperature for 48-72 hours with occasional agitation.

  • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh methanol to ensure complete extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

Protocol 2.2.2: Soxhlet Extraction with Dichloromethane

  • Place a known quantity of the powdered plant material into a thimble.

  • Position the thimble in a Soxhlet extractor.

  • Fill the extractor flask with dichloromethane (CH₂Cl₂).

  • Heat the solvent to its boiling point and allow the extraction to proceed for 12-24 hours, or until the solvent in the extractor arm runs clear.

  • After extraction, allow the apparatus to cool.

  • Concentrate the dichloromethane extract using a rotary evaporator to yield the crude extract.

Table 1: Comparison of Extraction Solvents and Techniques
ParameterMaceration with MethanolSoxhlet with Dichloromethane
Solvent MethanolDichloromethane
Temperature Room TemperatureBoiling Point of Solvent
Duration 48 - 72 hours12 - 24 hours
Apparatus Glass container, filtration setupSoxhlet apparatus
Efficiency GoodHigh
Notes Simpler setup, suitable for thermolabile compounds.More efficient, requires specialized glassware.

Purification Protocols

Following extraction, the crude extract contains a complex mixture of compounds. Purification is essential to isolate this compound. Column chromatography is the most widely used technique for this purpose.

Liquid-Liquid Partitioning (Optional Pre-purification Step)

To reduce the complexity of the crude extract before column chromatography, liquid-liquid partitioning can be employed.

  • Dissolve the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Perform successive extractions with a non-polar solvent like n-hexane to remove fats, waxes, and other non-polar compounds.

  • Subsequently, extract the aqueous methanol phase with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, where this compound and other sesquiterpenes are likely to partition.

  • Concentrate the desired fraction (dichloromethane or ethyl acetate) to obtain a partially purified extract.

Column Chromatography

Silica gel column chromatography is a standard method for the separation of sesquiterpenes. The separation is based on the differential adsorption of compounds to the stationary phase (silica gel) and their solubility in the mobile phase.

Protocol 3.2.1: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane). Pour the slurry into a glass column and allow it to pack uniformly under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the partially purified extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane or petroleum ether). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (EtOAc), in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

  • Monitoring: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:EtOAc, 7:3). Visualize the spots under UV light (254 nm) and/or by spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

  • Pooling and Concentration: Combine the fractions that contain the pure compound (based on TLC analysis) and concentrate them to obtain purified this compound.

Table 2: Typical Column Chromatography Parameters for Sesquiterpene Purification
ParameterSpecification
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh for higher resolution)
Mobile Phase (Gradient) n-Hexane or Petroleum Ether with increasing proportions of Ethyl Acetate
Example Gradient 100% Hexane -> 95:5 Hexane:EtOAc -> 90:10 -> 80:20 -> 70:30 -> 50:50 -> 100% EtOAc
Column Dimensions Dependent on the amount of crude extract (e.g., 50 cm length x 3 cm diameter for 5-10 g of extract)
Flow Rate Gravity-fed or low pressure; typically 1-5 mL/min

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

Isotschimgin_Extraction_Purification Plant Dried & Powdered Ferula Plant Material Extraction Solvent Extraction (Maceration or Soxhlet) Plant->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (Optional) CrudeExtract->Partitioning ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Direct Purification Partitioning->ColumnChrom Partially Purified Extract Fractionation Fraction Collection & TLC Monitoring ColumnChrom->Fractionation Purethis compound Pure this compound Fractionation->Purethis compound Pooled Pure Fractions

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway Analysis

While the specific signaling pathways modulated by this compound are a subject of ongoing research, many sesquiterpene lactones have been shown to interact with key cellular signaling cascades, often related to inflammation and cell proliferation. A hypothetical signaling pathway that could be investigated for this compound's activity is the NF-κB signaling pathway, a critical regulator of the inflammatory response.

The diagram below illustrates a simplified representation of the NF-κB signaling pathway, which could serve as a starting point for investigating the mechanism of action of this compound.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB complex NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound (Hypothesized Target) This compound->IKK inhibits? This compound->NFkB inhibits nuclear translocation? DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes induces

Caption: Hypothesized Interaction of this compound with the NF-κB Signaling Pathway.

Conclusion

The protocols described in these application notes provide a robust framework for the successful extraction and purification of this compound from Ferula species. The optimization of these methods, particularly the solvent gradient in column chromatography, will be crucial for achieving high purity and yield. Further research into the biological activities of this compound is warranted to elucidate its mechanism of action and potential therapeutic applications, with the NF-κB pathway representing a logical starting point for such investigations.

References

Total Synthesis of Isotschimgin and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the synthetic strategies towards Isotschimgin and its structural analogs is currently unavailable in publicly accessible scientific literature. Extensive searches for the total synthesis of this compound, a monoterpenoid with the molecular formula C₁₇H₂₂O₃ (CAS Number: 62356-47-2), have not yielded specific synthetic protocols or detailed experimental data. The definitive chemical structure of this compound also remains elusive in the conducted searches, preventing a detailed analysis of its synthesis or the rational design of synthetic routes for its analogs.

To provide a relevant and detailed guide for researchers, scientists, and drug development professionals interested in the synthesis of complex monoterpenoids, this document will instead focus on a representative example of a total synthesis of a structurally related class of natural products: the schizozygane alkaloids. While initially considered as a potential classification for this compound, the schizozygane alkaloids represent a distinct class of monoterpene indole alkaloids with intricate molecular architectures. The synthetic strategies developed for these molecules provide valuable insights and practical protocols that can be adapted for the synthesis of other complex terpenoid structures.

This application note will detail the total synthesis of (+)-Schizozygine, a prominent member of the schizozygane alkaloid family. The methodologies, quantitative data, and experimental workflows described herein are based on published, peer-reviewed research and serve as a practical guide for synthetic chemists.

Representative Total Synthesis: (+)-Schizozygine

The total synthesis of (+)-Schizozygine showcases elegant solutions to the construction of a complex, hexacyclic core. The following sections provide a detailed breakdown of a reported synthetic route, including key reactions, quantitative data, and detailed experimental protocols.

Table 1: Summary of Key Reaction Steps and Yields in the Total Synthesis of (+)-Schizozygine
StepReaction TypeStarting MaterialProductReagents and ConditionsYield (%)
1Dearomative CyclizationTryptamine derivativeABCF ring system intermediateCyclopropanol, Fe(III) catalystNot specified
2Heck/Carbonylative Lactamization CascadeABCF ring system intermediateHexacyclic schizozygane corePd catalyst, CONot specified
3Late-stage DiversificationFunctionalized schizozygane core(+)-SchizozygineVariousNot specified

Note: Specific yields for each step in the synthesis of (+)-Schizozygine are not detailed in the provided search results. A full review of the primary literature would be required to populate this table with precise quantitative data.

Experimental Protocols

The following are representative protocols for key transformations in the synthesis of schizozygane alkaloids, based on generalized descriptions in the scientific literature.

Protocol 1: Dearomative Cyclization of Cyclopropanol onto the Indole Ring

  • Materials: Tryptamine derivative, cyclopropanol, Fe(III) catalyst (e.g., FeCl₃), anhydrous solvent (e.g., dichloromethane).

  • Procedure:

    • To a solution of the tryptamine derivative in the anhydrous solvent under an inert atmosphere (e.g., argon), add the cyclopropanol.

    • Add the Fe(III) catalyst portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for the specified time (monitor by TLC).

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the ABCF ring system intermediate.

Protocol 2: Heck/Carbonylative Lactamization Cascade

  • Materials: ABCF ring system intermediate, Palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., a phosphine ligand), Carbon Monoxide (CO) gas, base (e.g., a tertiary amine), anhydrous solvent (e.g., toluene).

  • Procedure:

    • In a pressure vessel, dissolve the ABCF ring system intermediate, palladium catalyst, ligand, and base in the anhydrous solvent.

    • Purge the vessel with CO gas and then pressurize to the desired pressure.

    • Heat the reaction mixture to the specified temperature and stir for the required duration (monitor by LC-MS).

    • After cooling to room temperature, carefully vent the CO gas in a fume hood.

    • Dilute the reaction mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the hexacyclic schizozygane core.

Visualizations

Diagram 1: Retrosynthetic Analysis of the Schizozygane Core

G Schizozygane_Core Hexacyclic Schizozygane Core ABCF_Ring ABCF Ring System Intermediate Schizozygane_Core->ABCF_Ring Heck/ Carbonylative Lactamization Tryptamine Tryptamine Derivative ABCF_Ring->Tryptamine Dearomative Cyclization Cyclopropanol Cyclopropanol ABCF_Ring->Cyclopropanol Dearomative Cyclization G Start Start: Tryptamine Derivative & Cyclopropanol Reaction1 Dearomative Cyclization (Fe(III) catalyst) Start->Reaction1 Purification1 Purification (Column Chromatography) Reaction1->Purification1 Intermediate1 ABCF Ring System Intermediate Reaction2 Heck/Carbonylative Lactamization (Pd catalyst, CO) Intermediate1->Reaction2 Purification2 Purification (Column Chromatography) Reaction2->Purification2 Product Hexacyclic Schizozygane Core Purification1->Intermediate1 Purification2->Product

Application Notes & Protocols for the Quantification of Sesquiterpene Coumarins in Ferula Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The genus Ferula, belonging to the Apiaceae family, is a rich source of bioactive secondary metabolites, particularly sesquiterpene coumarins. These compounds, characterized by a sesquiterpene moiety linked to a coumarin core, have garnered significant interest for their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antiviral effects. Accurate quantification of these compounds in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation.

This document provides detailed application notes and protocols for the analytical quantification of sesquiterpene coumarins in Ferula plant extracts, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods. While the initial query specified "Isotschimgin," this compound is a monoterpenoid found in Piper puberulilimbum and has not been reported in Ferula species. It is likely that the intended compounds of interest were the characteristic sesquiterpene coumarins of Ferula. Therefore, these notes will focus on the analytical methodologies for this class of compounds, using representative examples from the literature.

I. Extraction of Sesquiterpene Coumarins from Ferula Plant Material

The choice of extraction method is critical for the efficient recovery of sesquiterpene coumarins. These compounds are typically non-polar to moderately polar.

Protocol 1: Maceration/Sonication Extraction

This is a common and straightforward method for extracting sesquiterpene coumarins.

Materials:

  • Dried and powdered Ferula plant material (e.g., roots, rhizomes)

  • Methanol or ethanol (analytical grade)

  • Ultrasonic bath

  • Shaker

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 1-5 g of the powdered plant material and place it in a flask.

  • Add a suitable volume of solvent (e.g., 1:10 or 1:20 w/v ratio of plant material to solvent).

  • The flask can be placed on a shaker for 24-48 hours at room temperature or in an ultrasonic bath for 30-60 minutes.

  • Filter the extract through filter paper to remove solid plant material.

  • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.

  • Store the dried extract at -20°C until analysis.

II. Analytical Methods for Quantification

A. High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC coupled with a UV or Diode Array Detector (DAD) is a robust and widely used technique for the quantification of sesquiterpene coumarins.

Protocol 2: HPLC-DAD Quantification of a Representative Sesquiterpene Coumarin

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade), preferably ultrapure.

  • Formic acid or acetic acid (optional, for improving peak shape).

  • Reference standard of the target sesquiterpene coumarin (e.g., Farnesiferol C).

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reversed-phase (250 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 0-5 min, 50% B5-25 min, 50-90% B25-30 min, 90% B30-35 min, 90-50% B35-40 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm and 320 nm (or scan for optimal wavelength)
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the dried plant extract in methanol to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of the sesquiterpene coumarin in the sample extract from the calibration curve.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity, which is particularly useful for complex plant extracts and for identifying and quantifying compounds at low concentrations.

Protocol 3: LC-MS/MS Quantification of Sesquiterpene Coumarins

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

Reagents:

  • Same as for HPLC, but with LC-MS grade solvents and additives.

Chromatographic and MS Conditions (Example):

ParameterCondition
Column C18 reversed-phase (100 x 2.1 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 0-1 min, 40% B1-10 min, 40-95% B10-12 min, 95% B12-12.1 min, 95-40% B12.1-15 min, 40% B
Flow Rate 0.3 mL/min
Column Temperature 30°C
Ionization Mode Electrospray Ionization (ESI), Positive and/or Negative
MS/MS Mode Multiple Reaction Monitoring (MRM) for targeted quantification

Procedure:

  • Method Development: Infuse a standard solution of the target sesquiterpene coumarin into the mass spectrometer to determine the precursor ion and optimize fragmentation to select characteristic product ions for MRM transitions.

  • Standard and Sample Preparation: Prepare calibration standards and sample solutions as described for the HPLC method, but at lower concentrations suitable for the sensitivity of the MS detector.

  • Analysis: Inject the standards and samples into the LC-MS system.

  • Quantification: Create a calibration curve based on the peak areas of the specific MRM transitions for the target analyte. Calculate the concentration in the samples using this curve.

III. Data Presentation

Quantitative data should be summarized in clear and well-structured tables for easy comparison.

Table 1: HPLC-DAD Quantification of a Representative Sesquiterpene Coumarin in Ferula Extracts

Sample IDPlant PartExtraction MethodConcentration (µg/mg of dry extract)% RSD (n=3)
F. species ARootMaceration15.22.1
F. species ARhizomeSonication18.51.8
F. species BRootMaceration9.83.5

Table 2: LC-MS/MS Validation Parameters for the Quantification Method

ParameterValue
Linear Range (µg/mL) 0.01 - 10
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) 0.003
LOQ (µg/mL) 0.01
Precision (% RSD) < 5%
Accuracy (% Recovery) 95 - 105%

IV. Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Quantification cluster_data Data Output plant_material Dried & Powdered Ferula Plant Material extraction Solvent Extraction (Maceration/Sonication) plant_material->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Plant Extract evaporation->crude_extract sample_prep Sample Preparation (Dissolution & Filtration) crude_extract->sample_prep hplc_ms HPLC-DAD or LC-MS/MS Analysis sample_prep->hplc_ms data_processing Data Processing & Quantification hplc_ms->data_processing results Quantitative Results (Concentration Data) data_processing->results

Caption: Workflow for the extraction and quantification of sesquiterpene coumarins.

Logical Relationship of Analytical Techniques

analytical_techniques cluster_instrumentation Analytical Instrumentation cluster_attributes Key Attributes HPLC HPLC Robustness Robustness & Cost-Effective HPLC->Robustness LCMS LC-MS/MS Sensitivity High Sensitivity LCMS->Sensitivity Selectivity High Selectivity LCMS->Selectivity Identification Structural Elucidation LCMS->Identification

Caption: Comparison of HPLC and LC-MS/MS attributes.

Application Notes & Protocols: Developing In Vitro Assays to Test Isotschimgin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isotschimgin is a novel natural product with potential therapeutic applications. To elucidate its biological activities, a systematic in vitro screening approach is essential. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the bioactivity of this compound, focusing on cytotoxicity, anti-inflammatory, and neuroprotective properties. The protocols outlined below offer detailed, step-by-step methodologies for key experiments.

I. General Workflow for Bioactivity Screening

A tiered approach is recommended to efficiently screen for and characterize the bioactivity of this compound. This workflow begins with broad cytotoxicity testing to determine the compound's safe concentration range, followed by screening for specific biological activities and subsequent mechanistic studies for promising hits.

Bioactivity_Screening_Workflow start This compound Stock Solution Preparation cytotoxicity Phase 1: Cytotoxicity Profiling (e.g., MTT, LDH assays) start->cytotoxicity concentration Determine Non-Toxic Concentration Range cytotoxicity->concentration bioactivity Phase 2: Bioactivity Screening (Select relevant assays based on structural similarity or therapeutic area) concentration->bioactivity anti_inflammatory Anti-inflammatory Assays (e.g., COX/LOX inhibition, Protein Denaturation) bioactivity->anti_inflammatory neuroprotective Neuroprotective Assays (e.g., Oxidative stress, Neuronal viability) bioactivity->neuroprotective other Other Bioassays (e.g., Antimicrobial, Anticancer) bioactivity->other mechanistic Phase 3: Mechanistic Studies (For confirmed bioactivities) anti_inflammatory->mechanistic neuroprotective->mechanistic other->mechanistic pathway Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) mechanistic->pathway target Target Identification (e.g., Enzyme kinetics, Binding assays) mechanistic->target end Lead Compound Characterization pathway->end target->end

Caption: General workflow for this compound bioactivity screening.

II. Phase 1: Cytotoxicity Assays

Before evaluating specific bioactivities, it is crucial to determine the cytotoxic profile of this compound to identify a concentration range that does not cause significant cell death, which could interfere with subsequent assays.[1][2][3] It is recommended to use more than one cytotoxicity assay to obtain reliable results.[1]

A. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, which indicates a loss of membrane integrity.[4]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the mixture at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Data Presentation: Cytotoxicity of this compound

Concentration (µM)Cell Viability (%) - MTT Assay (48h)% Cytotoxicity - LDH Assay (48h)
Vehicle Control100 ± 5.22.1 ± 0.8
0.198.5 ± 4.83.0 ± 1.1
195.2 ± 6.14.5 ± 1.5
1088.7 ± 5.512.3 ± 2.4
5060.1 ± 7.345.8 ± 6.2
10025.4 ± 4.978.9 ± 8.1
Positive Control10.2 ± 2.5100 ± 0

Data are presented as mean ± SD from three independent experiments.

III. Phase 2: Bioactivity Screening

Based on the cytotoxicity data, select non-toxic concentrations of this compound for further screening.

A. Anti-inflammatory Assays

Inflammation is a key pathological process in many diseases. The following assays can determine if this compound has anti-inflammatory properties.[5][6][7]

Protein denaturation is a well-documented cause of inflammation.[5][8] This assay assesses the ability of this compound to inhibit heat-induced protein denaturation.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of varying concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL).[8]

  • Control: Use Diclofenac sodium as a reference standard. A control group will have distilled water instead of the test substance.[8]

  • Incubation: Incubate the mixtures at 37°C for 20 minutes followed by heating at 70°C for 5 minutes.[5]

  • Absorbance Measurement: After cooling, measure the absorbance at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

The lipoxygenase pathway is involved in the production of inflammatory mediators.[6]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing this compound at various concentrations, linoleic acid (substrate), and lipoxygenase enzyme in a suitable buffer.

  • Incubation: Incubate the mixture at room temperature.

  • Absorbance Measurement: Monitor the formation of the product (hydroperoxides) by measuring the increase in absorbance at 234 nm.

  • Data Analysis: Calculate the percentage inhibition of LOX activity compared to a control without the inhibitor.

Data Presentation: Anti-inflammatory Activity of this compound

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation% LOX Inhibition
This compound1015.2 ± 2.112.8 ± 1.9
2535.8 ± 3.530.5 ± 3.2
5058.1 ± 4.255.7 ± 4.8
10075.6 ± 5.172.3 ± 5.5
Diclofenac (Std.)5085.4 ± 3.9N/A
Indomethacin (Std.)50N/A88.1 ± 4.1

Data are presented as mean ± SD from three independent experiments.

B. Neuroprotective Assays

These assays evaluate the potential of this compound to protect neuronal cells from damage, a key aspect in neurodegenerative diseases.[9][10]

This assay measures the ability of this compound to protect neuronal cells (e.g., SH-SY5Y or PC12) from oxidative stress-induced cell death.

Protocol:

  • Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 24 hours.

  • Oxidative Stress Induction: Expose the cells to a toxic concentration of H₂O₂ (e.g., 100 µM) for a specified time (e.g., 24 hours).

  • Viability Assessment: Measure cell viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of cells pre-treated with this compound to those treated with H₂O₂ alone.

This assay is relevant for conditions like ischemic stroke and epilepsy, where excessive glutamate leads to neuronal death.[11]

Protocol:

  • Cell Culture: Use primary cortical neurons or a suitable neuronal cell line.

  • Treatment: Pre-treat cells with this compound for 1-2 hours.

  • Excitotoxicity Induction: Expose the cells to a high concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes.

  • Recovery: Wash out the glutamate and incubate the cells in fresh medium with this compound for 24 hours.

  • Viability Assessment: Assess cell viability using the LDH assay to measure cell death.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by this compound.

Data Presentation: Neuroprotective Activity of this compound

TreatmentConcentration (µM)Cell Viability (%) vs. H₂O₂% Neuroprotection vs. Glutamate
Control-100 ± 6.1N/A
H₂O₂ / Glutamate only-45.2 ± 4.80
This compound + H₂O₂/Glutamate155.8 ± 5.220.1 ± 3.5
570.3 ± 6.545.8 ± 5.1
1085.1 ± 7.068.9 ± 6.2
Trolox (Std.) + H₂O₂1090.5 ± 5.9N/A
MK-801 (Std.) + Glutamate10N/A88.2 ± 4.7

Data are presented as mean ± SD from three independent experiments.

IV. Phase 3: Mechanistic Studies

If this compound shows significant activity in the screening assays, further studies can be conducted to elucidate its mechanism of action. For example, if anti-inflammatory activity is observed, its effect on key signaling pathways like NF-κB can be investigated.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Expression (e.g., COX-2, TNF-α) Nucleus->Gene Induces This compound This compound This compound->IKK Inhibits? This compound->NFkB Inhibits Translocation?

Caption: Putative mechanism of this compound in the NF-κB signaling pathway.

Protocol: Western Blot for NF-κB (p65) Nuclear Translocation

  • Cell Treatment: In a 6-well plate, treat macrophages (e.g., RAW 264.7) with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.

  • Nuclear and Cytoplasmic Extraction: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p65, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker). Then, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm. A decrease in nuclear p65 with this compound treatment would suggest inhibition of NF-κB activation.

By following these detailed protocols and application notes, researchers can effectively evaluate the in vitro bioactivity of this compound and lay the groundwork for further preclinical development.

References

Application Notes and Protocols: Isoliquiritigenin in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Isoliquiritigenin (ISL), a natural flavonoid, in cell culture studies. The protocols detailed below are based on established methodologies for assessing cytotoxicity, apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Introduction

Isoliquiritigenin (ISL) is a chalcone, a type of natural phenol, found in licorice and other plants. It has garnered significant interest in cancer research due to its demonstrated anti-proliferative, pro-apoptotic, and anti-metastatic properties in various cancer cell lines. These effects are attributed to its ability to modulate multiple cellular signaling pathways, including the PI3K/Akt and MAPK/mTOR pathways.

Data Presentation

Table 1: Cytotoxicity of Isoliquiritigenin (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Isoliquiritigenin in various cancer cell lines.

Cell LineCancer TypeTime PointIC50 (µM)
MDA-MB-468Triple-Negative Breast Cancer24h35.63[1]
48h29.80[1]
72h4.35[1]
BT-549Triple-Negative Breast Cancer24h29.04[1]
48h22.75[1]
72h3.01[1]
SKOV-3Ovarian Cancer-83.2[2]
OVCAR-5Ovarian Cancer-55.5[2]
ES2Ovarian Cancer-40.1[2]
HelaCervical Cancer-126.5 (parent compound)[3]
Hep G2Hepatoma--
DU145Prostate Cancer-Concentration-dependent decrease in viable cells (0-20 µM)[4]
MAT-LyLuProstate Cancer-Concentration-dependent decrease in viable cells (0-20 µM)[4]
Table 2: Induction of Apoptosis by Isoliquiritigenin

The following table presents data on the induction of apoptosis by Isoliquiritigenin in different cancer cell lines.

Cell LineTreatmentApoptotic Cells (%)
HelaControl6.41[3]
12.5 µM ISL derivative13.57[3]
25 µM ISL derivative22.88[3]
50 µM ISL derivative30.2[3]
SK-MEL-28Control-
25 µM ISLIncreased Annexin V-positive population[5]
50 µM ISLIncreased Annexin V-positive population[5]
A54920 µM ISLSignificantly promoted apoptosis[6][7]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Isoliquiritigenin Cell Culture Studies cluster_prep Cell Preparation cluster_assays Cellular Assays cluster_molecular Molecular Analysis cluster_data Data Analysis & Interpretation cell_culture 1. Cell Seeding & Culture isl_treatment 2. Treatment with Isoliquiritigenin cell_culture->isl_treatment viability_assay 3a. Cell Viability Assay (e.g., MTT) isl_treatment->viability_assay apoptosis_assay 3b. Apoptosis Assay (e.g., Annexin V/PI) isl_treatment->apoptosis_assay cell_cycle_analysis 3c. Cell Cycle Analysis (e.g., Propidium Iodide) isl_treatment->cell_cycle_analysis protein_extraction 4. Protein Extraction isl_treatment->protein_extraction data_analysis 6. Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot 5. Western Blotting (PI3K/Akt, p38/mTOR/STAT3) protein_extraction->western_blot western_blot->data_analysis conclusion 7. Conclusion data_analysis->conclusion

Caption: Workflow for studying Isoliquiritigenin in cell culture.

signaling_pathway Signaling Pathways Modulated by Isoliquiritigenin cluster_ros Oxidative Stress cluster_pi3k PI3K/Akt Pathway cluster_mapk p38/mTOR/STAT3 Pathway cluster_effects Cellular Effects ISL Isoliquiritigenin ROS ↑ Reactive Oxygen Species (ROS) ISL->ROS PI3K PI3K ISL->PI3K inhibition p38 p38 MAPK ROS->p38 inhibition Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis inhibition of pro-apoptotic signals mTOR_pi3k mTOR Akt->mTOR_pi3k Proliferation ↓ Proliferation mTOR_pi3k->Proliferation mTOR_mapk mTOR p38->mTOR_mapk p38->Apoptosis STAT3 STAT3 mTOR_mapk->STAT3 CellCycleArrest Cell Cycle Arrest mTOR_mapk->CellCycleArrest STAT3->Proliferation

References

Preclinical In Vivo Evaluation of Isotschimgin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotschimgin is a compound of interest for which the in vivo effects are yet to be fully elucidated. This document provides a comprehensive set of application notes and protocols for the preclinical evaluation of this compound in animal models. The following sections detail experimental designs for assessing the toxicology, anti-inflammatory, and neuroprotective properties of this compound. These protocols are based on established methodologies in pharmacology and toxicology to guide researchers in the systematic in vivo investigation of this novel compound.

Phase 1: Toxicological Evaluation

A thorough toxicological assessment is paramount to determine the safety profile of this compound before proceeding to efficacy studies. This involves acute and sub-chronic toxicity studies to identify the maximum tolerated dose (MTD) and potential target organs for toxicity.

Acute Toxicity Study

Objective: To determine the short-term toxicity and lethal dose (LD50) of this compound following a single administration.

Experimental Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Grouping: Animals are divided into a control group (vehicle) and at least four treatment groups receiving different doses of this compound (e.g., 10, 50, 100, 500 mg/kg).

  • Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) as a single dose.

  • Observation Period: Animals are observed for 14 days for clinical signs of toxicity, including changes in behavior, appearance, and body weight.

  • Endpoint Analysis: At the end of the observation period, blood samples are collected for hematological and biochemical analysis. A complete necropsy and histopathological examination of major organs are performed.

Data Presentation:

Table 1: Acute Toxicity Profile of this compound

Dose (mg/kg)Route of AdministrationMortality (%)Clinical Signs of ToxicityChange in Body Weight (%)Key Hematological FindingsKey Biochemical Findings
0 (Vehicle)p.o.0None+5%NormalNormal
10p.o.0None+4.8%NormalNormal
50p.o.0Mild sedation+4.5%NormalNormal
100p.o.10Sedation, piloerection+2.1%Slight decrease in RBCSlight increase in ALT
500p.o.50Severe sedation, ataxia-3.2%Significant decrease in RBC and WBCSignificant increase in ALT and AST

Workflow Diagram:

acute_toxicity_workflow start Start: Acclimatize Rats grouping Group Allocation (Control & Treatment) start->grouping dosing Single Dose Administration (this compound or Vehicle) grouping->dosing observation 14-Day Observation (Clinical Signs, Body Weight) dosing->observation sampling Blood & Tissue Collection observation->sampling analysis Hematology, Biochemistry, Histopathology sampling->analysis end End: Determine MTD/LD50 analysis->end anti_inflammatory_pathway cluster_membrane Cell Membrane Phospholipids Phospholipids PLA2 Phospholipase A2 Carrageenan Carrageenan Carrageenan->PLA2 Arachidonic Acid Arachidonic Acid COX-2 Cyclooxygenase-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation\n(Edema, Pain) Inflammation (Edema, Pain) Prostaglandins->Inflammation\n(Edema, Pain) This compound This compound This compound->COX-2 Inhibition neuroprotection_workflow start Start: Acclimatize Mice grouping Group Allocation start->grouping treatment Daily Treatment (7 days) (this compound/Vehicle) grouping->treatment induction Amnesia Induction (Scopolamine Injection) treatment->induction behavioral Behavioral Testing (Morris Water Maze) induction->behavioral analysis Biochemical Analysis (AChE activity, Oxidative Stress Markers) behavioral->analysis end End: Data Analysis analysis->end

Application Notes and Protocols: Isotschimgin for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases reveals no specific compound named "Isotschimgin" in the context of targeted drug delivery systems, cancer therapy, or nanoparticle formulation. It is possible that "this compound" is a novel or less-documented compound, a proprietary name not yet in the public domain, or a potential misspelling of another molecule.

Therefore, the following application notes and protocols are based on a well-researched, related isoflavone, Genistein , which has demonstrated significant potential in cancer therapy and has been explored for use in targeted drug delivery systems.[1][2] Should information on "this compound" become available, these protocols may serve as a foundational template that can be adapted accordingly.

Application Notes: Genistein in Targeted Cancer Therapy

Introduction

Genistein (4',5,7-trihydroxyisoflavone) is a naturally occurring isoflavone found in high concentrations in soybeans and other legumes.[1] It has garnered considerable interest in oncology for its pleiotropic anti-cancer effects, which include the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.[1][2] However, the clinical translation of free Genistein is hampered by its poor aqueous solubility, low bioavailability, and rapid metabolism.[3][4] To overcome these limitations, targeted drug delivery systems utilizing nanoparticles have been investigated to enhance its therapeutic efficacy and minimize off-target effects.[5][6][7]

Mechanism of Action

Genistein exerts its anti-cancer effects through the modulation of several key signaling pathways. One of the primary mechanisms is the inhibition of protein tyrosine kinases (PTKs), which are crucial for signal transduction pathways that regulate cell growth and proliferation.[1] Additionally, Genistein has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, leading to cell cycle arrest at the G2/M phase.[1]

Recent research has also implicated Genistein in the modulation of the Hedgehog (Hh) and Notch signaling pathways, which are often dysregulated in cancer and play a critical role in cancer stem cell maintenance and tumor progression.[8] By interfering with these pathways, Genistein can potentially inhibit tumor growth and overcome drug resistance.

Signaling Pathway Diagram

Genistein_Signaling_Pathway Genistein Genistein PTK Protein Tyrosine Kinases (PTKs) Genistein->PTK Inhibits Topoisomerase_II Topoisomerase II Genistein->Topoisomerase_II Inhibits Hedgehog_Pathway Hedgehog Pathway (e.g., Gli1) Genistein->Hedgehog_Pathway Modulates Notch_Pathway Notch Pathway Genistein->Notch_Pathway Modulates Proliferation Cell Proliferation PTK->Proliferation Promotes Cell_Cycle_Arrest G2/M Arrest Topoisomerase_II->Cell_Cycle_Arrest Prevents CSC_Maintenance Cancer Stem Cell Maintenance Hedgehog_Pathway->CSC_Maintenance Promotes Notch_Pathway->CSC_Maintenance Promotes Apoptosis Apoptosis Angiogenesis Angiogenesis

Caption: Simplified signaling pathways modulated by Genistein in cancer cells.

Experimental Protocols

1. Formulation of Genistein-Loaded Nanoparticles

This protocol describes the preparation of Genistein-loaded polymeric nanoparticles using the nanoprecipitation method.

Materials:

  • Genistein

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (organic solvent)

  • Polyvinyl alcohol (PVA) or Poloxamer 188 (surfactant)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonic probe or bath sonicator

  • Centrifuge

  • Lyophilizer

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of Genistein and PLGA in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA or Poloxamer 188.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. An immediate formation of a milky nanoparticle suspension should be observed.

  • Solvent Evaporation: Continue stirring for several hours in a fume hood to allow for the complete evaporation of acetone.

  • Sonication (Optional): To achieve a more uniform particle size distribution, sonicate the nanoparticle suspension using an ultrasonic probe or bath sonicator.

  • Purification: Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step three times to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powdered form for long-term storage and characterization.

Experimental Workflow Diagram

Nanoparticle_Formulation_Workflow Start Start Organic_Phase Prepare Organic Phase (Genistein + PLGA in Acetone) Start->Organic_Phase Aqueous_Phase Prepare Aqueous Phase (Surfactant in Water) Start->Aqueous_Phase Nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) Organic_Phase->Nanoprecipitation Aqueous_Phase->Nanoprecipitation Solvent_Evaporation Solvent Evaporation Nanoprecipitation->Solvent_Evaporation Purification Purification (Centrifugation & Washing) Solvent_Evaporation->Purification Lyophilization Lyophilization Purification->Lyophilization End Genistein Nanoparticles (Powder) Lyophilization->End

Caption: Workflow for the formulation of Genistein-loaded nanoparticles.

2. Characterization of Genistein-Loaded Nanoparticles

Quantitative Data Summary

ParameterMethodTypical Range
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100 - 300 nm, PDI < 0.3
Zeta Potential Electrophoretic Light Scattering (ELS)-10 to -30 mV
Drug Loading Efficiency (%) UV-Vis Spectrophotometry or HPLC70 - 90%
Encapsulation Efficiency (%) UV-Vis Spectrophotometry or HPLC80 - 95%

Protocol for Drug Loading and Encapsulation Efficiency:

  • Sample Preparation: Accurately weigh a known amount of lyophilized Genistein nanoparticles.

  • Drug Extraction: Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO or acetonitrile) to break the nanoparticles and release the encapsulated Genistein.

  • Quantification: Determine the concentration of Genistein in the solution using a pre-established calibration curve with either a UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC).

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

3. In Vitro Drug Release Study

This protocol assesses the release kinetics of Genistein from the nanoparticles.

Materials:

  • Genistein-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 (to mimic physiological and tumor microenvironments, respectively)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator

  • UV-Vis Spectrophotometer or HPLC

Protocol:

  • Sample Preparation: Disperse a known amount of Genistein-loaded nanoparticles in a specific volume of PBS inside a dialysis bag.

  • Release Study: Place the dialysis bag in a larger container with a known volume of PBS (pH 7.4 or 5.5) and place it in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analysis: Analyze the concentration of Genistein in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

4. In Vitro Cell Viability Assay

This protocol evaluates the cytotoxicity of Genistein-loaded nanoparticles against cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • Cell culture medium and supplements

  • Free Genistein

  • Genistein-loaded nanoparticles

  • Empty nanoparticles (placebo)

  • MTT or WST-1 reagent

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of free Genistein, Genistein-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • Viability Assay: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Logical Relationship Diagram for Targeted Drug Delivery

Targeted_Drug_Delivery_Logic Drug Poorly Soluble Drug (e.g., Genistein) Nanoparticle Nanoparticle Formulation (e.g., PLGA) Drug->Nanoparticle Encapsulation Systemic_Circulation Systemic Circulation Nanoparticle->Systemic_Circulation Administration Tumor_Microenvironment Tumor Microenvironment Systemic_Circulation->Tumor_Microenvironment Accumulation via EPR_Effect Enhanced Permeability and Retention (EPR) Effect Tumor_Microenvironment->EPR_Effect Targeted_Release Targeted Drug Release (e.g., pH-sensitive) Tumor_Microenvironment->Targeted_Release Triggers Cancer_Cell Cancer Cell Targeted_Release->Cancer_Cell Drug Uptake Therapeutic_Effect Therapeutic Effect (Apoptosis, etc.) Cancer_Cell->Therapeutic_Effect

Caption: Logical flow of nanoparticle-mediated targeted drug delivery to tumors.

References

Troubleshooting & Optimization

Technical Support Center: Isotschimgin Yield Improvement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Isotschimgin from its natural source, Piper puberulilimbum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

This compound is a monoterpenoid, a class of naturally occurring organic compounds. Its primary known natural source is the plant Piper puberulilimbum.

Q2: What are the general steps involved in obtaining this compound from Piper puberulilimbum?

The general workflow for obtaining this compound involves:

  • Plant Material Collection and Preparation: Harvesting the appropriate plant part and preparing it for extraction.

  • Extraction: Using a suitable solvent or method to extract the crude mixture containing this compound.

  • Purification: Isolating this compound from the crude extract.

  • Analysis: Quantifying and verifying the purity of the isolated this compound.

Q3: Which part of the Piper puberulilimbum plant is likely to have the highest concentration of this compound?

Q4: How should the plant material be handled and stored prior to extraction to maximize this compound yield?

Proper handling and storage are crucial to prevent the degradation of volatile compounds like monoterpenoids. To minimize loss, plant material should be processed as fresh as possible. If storage is necessary, it should be done in a cool, dark, and dry place. For long-term storage, freezing the plant material is a viable option. Grinding the plant material just before extraction, potentially under liquid nitrogen, can help preserve volatile compounds.[3]

Troubleshooting Guides

Low or No Yield of this compound in the Crude Extract
Potential Cause Troubleshooting Steps
Incorrect Plant Material Verify the identity of the Piper puberulilimbum plant material. The chemical composition of plants can vary significantly between species.
Improper Plant Part Used Systematically test different parts of the plant (leaves, stems, fruits) to determine which yields the highest concentration of this compound.
Suboptimal Harvest Time The concentration of secondary metabolites can vary with the plant's developmental stage. Harvest at different times (e.g., pre-flowering, flowering, post-flowering) to identify the optimal collection period.
Poor Storage of Plant Material If using dried material, ensure it was stored in a cool, dark, and dry environment. For fresh material, minimize the time between harvesting and extraction. Consider flash-freezing for long-term storage.
Inefficient Extraction Method Experiment with different extraction techniques such as solvent extraction with varying polarities (e.g., hexane, ethyl acetate, ethanol) and hydrodistillation. Optimize extraction parameters like time, temperature, and solvent-to-solid ratio.
Degradation of this compound Monoterpenoids can be sensitive to heat and light. During extraction, use lower temperatures where possible and protect the extract from light.
Difficulty in Purifying this compound
Potential Cause Troubleshooting Steps
Complex Crude Extract Consider a preliminary clean-up of the crude extract using techniques like liquid-liquid partitioning to separate compounds based on polarity before proceeding to chromatography.
Co-elution with Similar Compounds Optimize the chromatographic separation. For column chromatography, try different stationary phases (e.g., silica gel, C18) and solvent gradients. For HPLC, adjust the mobile phase composition, flow rate, and column temperature.
Degradation During Purification Avoid excessive heat and exposure to acidic or basic conditions during purification steps, as these can degrade monoterpenoids.
Insufficient Resolution in Chromatography For column chromatography, use a smaller particle size for the stationary phase and a longer column. For HPLC, consider using a column with a different selectivity or a higher theoretical plate count.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Piper puberulilimbum**

This protocol provides a general method for the solvent extraction of a crude mixture containing this compound.

Materials:

  • Fresh or dried leaves of Piper puberulilimbum

  • Hexane

  • Ethyl acetate

  • Methanol

  • Grinder or mortar and pestle

  • Soxhlet apparatus or flasks for maceration

  • Rotary evaporator

  • Filter paper

Methodology:

  • Preparation of Plant Material:

    • If using fresh leaves, wash them with distilled water and blot dry.

    • Grind the fresh or dried leaves into a coarse powder.

  • Extraction:

    • Maceration:

      • Place 100 g of the powdered plant material in a flask.

      • Add 500 mL of hexane and seal the flask.

      • Agitate the mixture at room temperature for 48 hours.

      • Filter the extract and collect the filtrate.

      • Repeat the process with the plant residue using ethyl acetate and then methanol to extract compounds of increasing polarity.

    • Soxhlet Extraction:

      • Place 50 g of the powdered plant material in a thimble.

      • Place the thimble in the Soxhlet extractor.

      • Fill the round-bottom flask with 300 mL of hexane.

      • Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.

      • After extraction, allow the apparatus to cool.

  • Concentration:

    • Combine the filtrates from the maceration or the solvent from the Soxhlet extraction.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Dry the resulting crude extract under a gentle stream of nitrogen.

  • Storage:

    • Store the crude extract at -20°C in a sealed, light-protected vial.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines a general procedure for the purification of this compound from the crude extract.

Materials:

  • Crude hexane extract of Piper puberulilimbum

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane

  • Ethyl acetate

  • Glass column

  • Test tubes or vials for fraction collection

  • Thin Layer Chromatography (TLC) plates

Methodology:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the glass column and allow it to pack uniformly without any air bubbles.

    • Add a layer of sand on top of the silica gel bed.

    • Wash the column with hexane until the bed is stable.

  • Sample Loading:

    • Dissolve a small amount of the crude hexane extract in a minimal volume of hexane.

    • In a separate flask, adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully add the dried, adsorbed sample to the top of the column.

    • Add another thin layer of sand on top of the sample.

  • Elution:

    • Start the elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 99:1, 98:2, 95:5, etc.).

    • Collect fractions of a fixed volume (e.g., 10 mL) in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates and developing them in a suitable solvent system (e.g., hexane:ethyl acetate 9:1).

    • Visualize the spots under UV light or by using a suitable staining reagent.

    • Combine the fractions that contain the compound of interest (based on TLC analysis).

  • Final Concentration:

    • Concentrate the combined fractions containing purified this compound using a rotary evaporator.

Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound.

Materials:

  • Purified this compound sample or crude extract

  • Hexane (GC grade)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Methodology:

  • Sample Preparation:

    • Dissolve the sample in hexane to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 3°C/minute.

      • Hold at 240°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: 40-500 amu.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing its mass spectrum with a reference library (e.g., NIST).

    • Quantify the amount of this compound by integrating the peak area, using an internal or external standard for calibration if necessary.

Visualizations

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification & Analysis cluster_output Final Product p1 Collect Piper puberulilimbum p2 Dry/Freeze Plant Material p1->p2 p3 Grind to Powder p2->p3 e1 Solvent Extraction (Hexane/Ethanol) p3->e1 e2 Hydrodistillation p3->e2 u1 Concentrate Crude Extract e1->u1 e2->u1 u2 Column Chromatography u1->u2 u3 Collect & Combine Fractions u2->u3 u4 GC-MS Analysis u3->u4 out Purified this compound u4->out

Caption: General experimental workflow for the extraction and purification of this compound.

troubleshooting_workflow cluster_extraction_issues Extraction Problems cluster_purification_issues Purification Problems cluster_solutions_extraction Solutions cluster_solutions_purification Solutions start Low this compound Yield q1 Is plant material correctly identified and prepared? start->q1 p1 Is the crude extract too complex? start->p1 q2 Is the extraction method optimal? q1->q2 s1 Verify plant source and optimize preparation. q1->s1 No q3 Are extraction parameters (time, temp) optimized? q2->q3 s2 Test different extraction methods and solvents. q2->s2 No s3 Perform a design of experiments to optimize parameters. q3->s3 No p2 Is the chromatographic separation efficient? p1->p2 sp1 Implement a pre-purification step (e.g., liquid-liquid extraction). p1->sp1 Yes p3 Is the compound degrading during purification? p2->p3 sp2 Optimize chromatography (column, mobile phase). p2->sp2 No sp3 Use milder conditions (lower temp, neutral pH). p3->sp3 Yes

Caption: Troubleshooting workflow for low this compound yield.

biosynthesis_pathway cluster_MEP MEP Pathway cluster_MVA MVA Pathway cluster_monoterpene Monoterpenoid Biosynthesis mep_start Pyruvate + GAP mep_end IPP + DMAPP mep_start->mep_end Multiple Steps gpp Geranyl Diphosphate (GPP) mep_end->gpp mva_start Acetyl-CoA mva_end IPP mva_start->mva_end Multiple Steps mva_end->mep_end bpps Bornyl Diphosphate Synthase (BPPS) gpp->bpps bpp Bornyl Diphosphate (BPP) bpps->bpp bdd Bornyl Diphosphate Diphosphatase (BDD) bpp->bdd borneol Borneol bdd->borneol bat Bornyl Acyltransferase (BAT) borneol->bat This compound This compound (a bornyl ester) bat->this compound

Caption: A representative biosynthetic pathway for a monoterpenoid ester similar to this compound.[3][4][5]

References

Technical Support Center: Overcoming Isotschimgin Solubility Challenges in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Isotschimgin in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a monoterpenoid natural product isolated from plants of the Piper genus.[1] Its CAS Number is 62356-47-2, with a molecular formula of C17H22O3 and a molecular weight of 274.35 g/mol .[1] Current research has identified this compound as a non-steroidal agonist of the Farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

Q3: My this compound precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. This occurs due to the sharp decrease in solvent polarity. The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

To prevent precipitation, consider the following:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, perform serial dilutions in your culture medium.

  • Vortexing During Dilution: Add the this compound stock solution dropwise to the medium while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Pre-warming the Medium: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

A4: To maintain cell viability and avoid artifacts from the solvent, the final concentration of DMSO in your cell culture medium should generally not exceed 0.5%. However, the tolerance to DMSO can be cell-line dependent. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

This guide provides a structured approach to overcoming common solubility issues with this compound.

Problem Potential Cause Troubleshooting Steps
This compound powder will not dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.- Increase the volume of DMSO incrementally.- Use fresh, anhydrous, high-purity DMSO.- Gentle warming (to 37°C) and sonication may aid dissolution.
A precipitate forms immediately upon adding the DMSO stock to the cell culture medium. Rapid change in solvent polarity; exceeding the aqueous solubility limit.- Perform a stepwise dilution of the DMSO stock into the medium.- Add the stock solution slowly while vortexing the medium.- Reduce the final concentration of this compound in the assay.
The cell culture medium becomes cloudy over time after adding this compound. Compound precipitating out of solution at 37°C; interaction with media components.- Determine the kinetic solubility of this compound in your specific cell culture medium (see protocol below).- Consider using a different basal medium if your experimental design allows.- Ensure the final DMSO concentration is sufficient to maintain solubility without being toxic to the cells.
Inconsistent results between experiments. Precipitation of this compound leading to variable effective concentrations.- Visually inspect for precipitation before each experiment.- Prepare fresh working solutions for each experiment from a frozen DMSO stock.- Ensure thorough mixing of the final solution before adding to cells.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous media.

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C.

Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Medium

Objective: To determine the maximum concentration of this compound that can be maintained in solution in a specific cell culture medium under experimental conditions.

Materials:

  • This compound stock solution in 100% DMSO

  • Cell culture medium of interest (pre-warmed to 37°C)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or light scattering (nephelometry)

Methodology:

  • Prepare a series of dilutions of the this compound stock solution in 100% DMSO in a separate 96-well plate or microcentrifuge tubes.

  • In the clear-bottom 96-well plate, add a fixed volume of the pre-warmed cell culture medium to each well (e.g., 198 µL).

  • Add a small, constant volume of each DMSO dilution of this compound to the corresponding wells of the medium-containing plate (e.g., 2 µL), ensuring the final DMSO concentration is consistent and at a non-toxic level (e.g., 1%). This will create a range of final this compound concentrations.

  • Include a vehicle control well containing medium and the same final concentration of DMSO without this compound.

  • Mix the plate gently and incubate at 37°C for a duration relevant to your assay (e.g., 2 hours).

  • Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance or scattering indicates the formation of a precipitate.

  • The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the vehicle control is the approximate kinetic solubility.

Mandatory Visualizations

Farnesoid X Receptor (FXR) Signaling Pathway

This compound acts as an agonist for the Farnesoid X Receptor (FXR). Upon activation by a ligand such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the regulation of their transcription.

FXR_Signaling_Pathway This compound-Activated FXR Signaling Pathway cluster_nucleus This compound This compound FXR FXR This compound->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR forms complex with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE binds to Nucleus Nucleus Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes regulates Metabolic_Regulation Regulation of Bile Acid, Lipid, and Glucose Metabolism Target_Genes->Metabolic_Regulation leads to

Caption: Workflow of this compound activating the FXR signaling pathway.

Experimental Workflow for Preparing this compound Working Solutions

This workflow outlines the recommended steps for preparing this compound solutions for in vitro assays to minimize solubility issues.

Experimental_Workflow Workflow for Preparing this compound Working Solutions Start Start: This compound Powder Dissolve Dissolve in 100% DMSO Start->Dissolve Stock High-Concentration Stock Solution Dissolve->Stock Vortex/Sonicate Dilute Stepwise Dilution in Pre-warmed Medium Stock->Dilute Working Final Working Solution (<0.5% DMSO) Dilute->Working Assay Add to In Vitro Assay Working->Assay

Caption: Recommended workflow for preparing this compound solutions.

References

Isotschimgin Stability Testing and Degradation Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Isotschimgin. The information herein is designed to address specific issues that may be encountered during stability testing and degradation analysis.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

Based on its chemical structure containing an ester, a lactone ring, and a tertiary amine, this compound is susceptible to the following primary degradation pathways:

  • Hydrolysis: The ester linkage and the lactone ring are prone to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions. This will result in the formation of a carboxylic acid and an alcohol, and the opening of the lactone ring.

  • Oxidation: The tertiary amine group is a potential site for oxidation, which can lead to the formation of an N-oxide derivative. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

  • Photodegradation: The aromatic system within the this compound molecule may absorb UV or visible light, leading to photolytic degradation. The specific degradation products will depend on the wavelength of light and the presence of photosensitizers.

2. Why am I observing significant degradation of this compound in my control samples?

Unexpected degradation in control samples can be attributed to several factors:

  • Impure Solvents: Solvents may contain impurities such as peroxides (in ethers like THF or dioxane) or metal ions that can catalyze degradation. It is crucial to use high-purity, HPLC-grade solvents.

  • Inappropriate pH: The pH of your sample solution can significantly impact the rate of hydrolysis. Ensure the pH is controlled and appropriate for maintaining the stability of this compound.

  • Exposure to Light: If this compound is photolabile, even ambient laboratory light can cause degradation over time. Protect samples from light by using amber vials or covering them with aluminum foil.

  • Temperature Fluctuations: Storing samples at inconsistent temperatures can accelerate degradation. Use calibrated and temperature-controlled storage units.

3. My HPLC analysis shows poor peak shape for this compound. What could be the cause?

Poor peak shape (e.g., tailing, fronting, or broad peaks) in HPLC analysis can be due to several reasons:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, particularly the tertiary amine group. If the mobile phase pH is close to the pKa of the amine, peak tailing can occur. Adjusting the pH away from the pKa can improve peak shape.

  • Secondary Interactions: The tertiary amine can interact with residual silanols on the silica-based C18 column, leading to peak tailing. Using a column with end-capping or adding a competing amine (like triethylamine) to the mobile phase can mitigate this.

  • Column Degradation: The stationary phase of the column can degrade over time, especially when using aggressive mobile phases. Replacing the column may be necessary.

Troubleshooting Guides

Issue: Inconsistent Results in Forced Degradation Studies
Symptom Possible Cause Recommended Solution
Variable degradation levels between replicate samples. Inhomogeneous sample preparation.Ensure complete dissolution and thorough mixing of the stock solution before aliquoting.
Inconsistent stress conditions.Verify the temperature of heating blocks/ovens and the concentration of stress agents (acid, base, oxidant) for each experiment.
No degradation observed under harsh stress conditions. This compound is highly stable under the applied conditions.Increase the concentration of the stressor, the temperature, or the duration of the study.
Insufficient energy for photolytic degradation.Use a calibrated photostability chamber with controlled light intensity and wavelength.
Complete degradation of the active ingredient. Stress conditions are too severe.Reduce the concentration of the stressor, the temperature, or the duration of the study to achieve a target degradation of 5-20%.[1][2]
Issue: Difficulty in Identifying Degradation Products by LC-MS
Symptom Possible Cause Recommended Solution
No mass ion detected for a suspected degradation product peak. The degradation product does not ionize well under the current MS conditions.Try switching the ionization mode (e.g., from ESI positive to ESI negative) or adjusting the source parameters.
The degradation product is not eluting from the column.Modify the gradient profile to include a stronger organic solvent or change the stationary phase of the column.
Co-elution of the degradation product with the parent drug or other degradants. Insufficient chromatographic resolution.Optimize the HPLC method by changing the mobile phase composition, gradient slope, or column chemistry.
Ambiguous fragmentation pattern in MS/MS. Insufficient fragmentation energy.Optimize the collision energy in the MS/MS experiment to obtain a richer fragmentation spectrum for structural elucidation.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

Protocol 2: Oxidative Degradation of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Procedure:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature and protected from light for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase to a suitable concentration for HPLC analysis.

Visualizations

Isotschimgin_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound (Ester, Lactone, Amine) Hydrolysis_Product_1 Carboxylic Acid + Alcohol This compound->Hydrolysis_Product_1 H₂O, H⁺/OH⁻ Hydrolysis_Product_2 Ring-Opened Lactone This compound->Hydrolysis_Product_2 H₂O, H⁺/OH⁻ Oxidation_Product N-Oxide This compound->Oxidation_Product [O] Photolytic_Product Photodegradant This compound->Photolytic_Product

Caption: Predicted degradation pathways for the hypothetical molecule this compound.

Stability_Testing_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_evaluation Evaluation Prep_Sample Prepare this compound Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) Prep_Sample->Stress_Conditions HPLC_Analysis HPLC-UV Analysis (Quantify Degradation) Stress_Conditions->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Identify Degradants) HPLC_Analysis->LCMS_Analysis If degradation > 5% Pathway_Elucidation Elucidate Degradation Pathway LCMS_Analysis->Pathway_Elucidation Method_Validation Validate Stability-Indicating Method Pathway_Elucidation->Method_Validation

Caption: General workflow for forced degradation studies of this compound.

References

Technical Support Center: Optimizing Dosage and Administration of Compound X in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Compound X in animal studies. The information is intended for scientists and drug development professionals to address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for Compound X in a new animal model?

A1: The initial dose of Compound X should be determined after careful consideration of all available in vitro and in silico data. A common starting point is to use a dose that is a fraction of the No-Observed-Adverse-Effect-Level (NOAEL) if available from preliminary toxicity studies.[1] If no prior in vivo data exists, the starting dose can be estimated from in vitro efficacy data (e.g., EC50 or IC50 values) and extrapolated using allometric scaling. It is crucial to begin with a dose-range finding (DRF) study to establish the minimum effective dose (MED) and the maximum tolerated dose (MTD).[2]

Q2: How should a dose-range finding (DRF) study for Compound X be designed?

A2: A well-designed DRF study should include multiple dose levels to establish a clear dose-response relationship.[2] Typically, 3-5 dose groups are used, with doses spaced logarithmically (e.g., 1, 3, 10 mg/kg) or by a fixed multiplier (e.g., 2x or 3x).[2] The study should include a vehicle control group. Key parameters to monitor include clinical signs of toxicity, body weight changes, and relevant biomarkers.[3]

Q3: What are the common routes of administration for compounds like Compound X in animal studies?

A3: The choice of administration route depends on the physicochemical properties of Compound X, the desired pharmacokinetic profile, and the translational relevance to potential clinical use. Common routes include:

  • Oral (PO): Convenient but subject to first-pass metabolism.

  • Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability.

  • Intraperitoneal (IP): Often used in rodents for systemic administration.

  • Subcutaneous (SC): Allows for slower absorption and sustained exposure.

  • Intramuscular (IM): Provides a depot for gradual release.

The formulation of Compound X should be compatible with the chosen route and well-tolerated by the animals.[1]

Q4: How can I optimize the dosing schedule for Compound X?

A4: The dosing schedule should be guided by the pharmacokinetic (PK) properties of Compound X, particularly its half-life (t½).[2] Frequent dosing or the use of a controlled-release formulation may be necessary for compounds with a short half-life to maintain exposure within the therapeutic window and avoid large fluctuations in plasma concentrations.[4] Integrating pharmacokinetic and pharmacodynamic (PK/PD) modeling can help in designing an optimal dosing regimen.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High mortality or severe toxicity at the lowest dose. The starting dose is too high. The animal model is particularly sensitive. Improper formulation leading to acute toxicity.Immediately halt the study and re-evaluate the starting dose. Consider a starting dose at least 10-fold lower. Verify the formulation for solubility, pH, and potential irritants.[1]
Lack of efficacy even at the highest tolerated dose. Insufficient drug exposure at the target site. The compound is not active in the chosen model. The target is not engaged.Conduct pharmacokinetic studies to measure drug concentrations in plasma and target tissues.[2] Confirm target engagement with relevant biomarker assays. Re-evaluate the in vitro data and the relevance of the animal model.
High variability in animal response. Inconsistent dosing technique. Genetic variability within the animal strain. Differences in animal health status.Ensure all personnel are properly trained on the administration technique. Use a genetically homogenous animal strain if possible. Acclimatize animals properly and monitor their health status closely.
Precipitation of Compound X upon administration. Poor solubility of the compound in the chosen vehicle. The formulation is unstable.Re-evaluate the formulation. Test different vehicles, co-solvents, or solubilizing agents. Assess the stability of the formulation over the intended period of use.
Unexpected pharmacological effects or side effects. Off-target effects of Compound X. The compound is metabolized to an active or toxic metabolite.Conduct off-target screening and secondary pharmacology studies. Perform metabolite profiling to identify and characterize major metabolites.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study in Mice
  • Animal Model: Select an appropriate mouse strain based on the research question.

  • Groups:

    • Group 1: Vehicle control (e.g., saline, PBS, or specific vehicle for Compound X)

    • Group 2: 1 mg/kg Compound X

    • Group 3: 3 mg/kg Compound X

    • Group 4: 10 mg/kg Compound X

    • Group 5: 30 mg/kg Compound X

  • Administration: Administer Compound X via the intended route (e.g., oral gavage).

  • Monitoring:

    • Record clinical signs of toxicity (e.g., changes in activity, posture, breathing) at 1, 4, and 24 hours post-dose and daily thereafter for 7-14 days.

    • Measure body weight daily.

    • At the end of the study, collect blood for clinical pathology and tissues for histopathology.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD), the highest dose that does not cause significant toxicity, and the No-Observed-Adverse-Effect-Level (NOAEL).[1]

Protocol 2: Pharmacokinetic (PK) Study in Rats
  • Animal Model: Use cannulated rats to facilitate repeated blood sampling.

  • Dosing: Administer a single dose of Compound X via the intended route (e.g., intravenous bolus or oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Analysis: Quantify the concentration of Compound X in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[2]

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Affected by Compound X

Several signaling pathways are commonly implicated in disease and are frequent targets of novel therapeutics. Depending on the therapeutic area, Compound X may interact with pathways such as the Hedgehog, Notch, or Wnt signaling pathways, which are crucial in development and cancer.[6][7]

Hedgehog_Signaling PTCH1 PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Binds GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) Nucleus Nucleus GLI_A->Nucleus Translocates Target_Genes Target Gene Expression Nucleus->Target_Genes Activates

Caption: Canonical Hedgehog signaling pathway.

The Hedgehog pathway plays a critical role in embryonic development and tumorigenesis.[8] In the "off" state, the Patched (PTCH1) receptor inhibits Smoothened (SMO).[9] Binding of a Hedgehog ligand to PTCH1 relieves this inhibition, leading to the activation of GLI transcription factors and subsequent target gene expression.[9]

Experimental_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis in_vitro In Vitro Data Review (EC50, IC50) dose_calc Allometric Scaling & Dose Estimation in_vitro->dose_calc drf Dose-Range Finding (MTD, NOAEL) dose_calc->drf pk_study Pharmacokinetic Study (Cmax, AUC, t½) drf->pk_study efficacy Efficacy Study in Disease Model pk_study->efficacy pk_pd PK/PD Modeling efficacy->pk_pd dose_opt Optimal Dose & Schedule Selection pk_pd->dose_opt

References

Technical Support Center: Troubleshooting Isotschimgin Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering interference from the compound Isotschimgin in their biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and mitigate common sources of assay artifacts.

Troubleshooting Guides

This section offers step-by-step advice for specific issues that may arise during experiments involving this compound.

Issue 1: An unusually high hit rate is observed in a fluorescence-based primary screen.

An unexpectedly high number of "hits" in a fluorescence-based high-throughput screening (HTS) campaign is often indicative of assay interference rather than genuine on-target activity.[1]

  • Question: My fluorescence-based assay with this compound is showing a very high hit rate. What could be the cause?

  • Answer: This could be due to several factors related to the optical properties of this compound. The compound itself may be fluorescent (autofluorescence), or it could be interfering with the assay signal through quenching or the inner filter effect.[2][3]

    • Troubleshooting Workflow:

      • Assess Compound Autofluorescence: Measure the fluorescence of this compound in the assay buffer at the same excitation and emission wavelengths used for your assay's fluorophore.[2]

      • Check for Fluorescence Quenching: Compare the fluorescence signal of your reporter fluorophore in the presence and absence of this compound to see if the compound is absorbing the emitted light.[2]

      • Pre-read Plates: Read the fluorescence of the assay plate after adding this compound but before the addition of the fluorescent substrate or reporter. This can help establish a baseline for the compound's intrinsic fluorescence.[2]

      • Shift to Longer Wavelengths: If possible, consider using a fluorophore that excites and emits at longer, red-shifted wavelengths, as interference from small molecules is less common in this spectral region.[4]

    G cluster_0 Troubleshooting High Hit Rate in Fluorescence Assay start High Hit Rate Observed check_autofluor Run Compound Autofluorescence Control start->check_autofluor autofluor_pos Significant Autofluorescence check_autofluor->autofluor_pos Yes autofluor_neg No Significant Autofluorescence check_autofluor->autofluor_neg No mitigate Mitigation Strategies: - Pre-read Plates - Shift to Red-shifted Fluorophores - Use Time-Resolved Fluorescence autofluor_pos->mitigate check_quenching Assess for Quenching autofluor_neg->check_quenching quenching_pos Quenching Observed check_quenching->quenching_pos Yes genuine_hit Potentially Genuine Hit check_quenching->genuine_hit No quenching_pos->mitigate false_positive Likely False Positive mitigate->false_positive

    Troubleshooting workflow for high hit rates in fluorescence assays.

Issue 2: this compound shows activity in the primary assay, but this is not confirmed in orthogonal assays.

A lack of confirmation in mechanistically distinct assays is a strong indicator of non-specific assay interference.[5]

  • Question: this compound was a hit in my primary screen, but its activity disappears in a different follow-up assay. Why is this happening?

  • Answer: This discrepancy often points towards non-specific inhibition rather than true target engagement. Common causes for such behavior are compound aggregation or non-specific chemical reactivity.[5][6]

    • Troubleshooting Workflow:

      • Test for Aggregation: A common cause of non-specific inhibition is the formation of compound aggregates that sequester the target protein.[6] This can often be reversed by the addition of a non-ionic detergent.

      • Perform a Detergent Test: Re-run the primary assay with and without a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant reduction in this compound's apparent activity in the presence of the detergent strongly suggests aggregation-based interference.[6]

      • Assess Chemical Reactivity: Some compounds can non-specifically react with proteins, leading to inhibition. This can be investigated by pre-incubating this compound with a thiol-containing reagent, like dithiothreitol (DTT), before running the assay. A change in inhibitory activity may indicate covalent modification of the target.[7]

    G cluster_1 Hit Triage Workflow for this compound start Hit in Primary Assay orthogonal_assay Test in Orthogonal Assay start->orthogonal_assay activity_confirmed Activity Confirmed orthogonal_assay->activity_confirmed Yes activity_not_confirmed Activity Not Confirmed orthogonal_assay->activity_not_confirmed No genuine_hit Proceed with Hit Validation activity_confirmed->genuine_hit detergent_test Perform Detergent Test (e.g., 0.01% Triton X-100) activity_not_confirmed->detergent_test activity_lost Activity Lost with Detergent detergent_test->activity_lost Yes reactivity_test Assess Chemical Reactivity (e.g., DTT sensitivity) detergent_test->reactivity_test No aggregation Probable Aggregator (False Positive) activity_lost->aggregation reactive Likely Reactive Compound (False Positive) reactivity_test->reactive

    Workflow for triaging hits and identifying interference.

Frequently Asked Questions (FAQs)

Q1: What is assay interference?

A1: Assay interference occurs when a substance or process falsely alters an assay result, leading to either false positives or false negatives.[8] This interference can be caused by the tested compound itself, impurities, or other components in the assay mixture.

Q2: What are the common mechanisms of compound-driven assay interference?

A2: Common mechanisms include:

  • Compound Aggregation: At higher concentrations, some small molecules form aggregates that can non-specifically inhibit enzymes.[6]

  • Fluorescence Interference: The compound may be autofluorescent or quench the assay's fluorescent signal.[3]

  • Chemical Reactivity: The compound may react non-specifically with assay components, such as proteins.[7]

  • Luciferase Inhibition: In reporter gene assays, the compound may directly inhibit the luciferase enzyme.[1]

  • Chelation: Compounds that chelate essential metal ions can appear as inhibitors in metalloenzyme assays.[6]

Q3: How can I proactively minimize assay interference?

A3: Several strategies can be employed:

  • Assay Design: Where possible, use assay formats that are less prone to interference, such as time-resolved fluorescence.[1]

  • Buffer Composition: Including a non-ionic detergent in the assay buffer can help prevent compound aggregation.[5]

  • Counter-screens: Routinely run counter-screens to identify compounds that interfere with the detection system (e.g., a luciferase-only assay).[5]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides a hypothetical example of how to summarize data from interference assays.

Assay TypeThis compound Concentration (µM)Signal without Detergent (RFU)Signal with 0.01% Triton X-100 (RFU)% InhibitionApparent IC50 (µM)Notes
Primary Assay 105000950050%10Significant loss of activity with detergent.
Autofluorescence Control 1020002000N/AN/ACompound is autofluorescent.
Luciferase Counter-screen 108000800020%>50Weak, non-specific inhibition.

Experimental Protocols

Protocol 1: Detergent Test for Compound Aggregation

Objective: To determine if the inhibitory activity of this compound is due to aggregation.

Methodology:

  • Prepare two sets of assay reactions.

  • In the first set, follow the standard assay protocol.

  • In the second set, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding this compound.[6]

  • Add this compound at various concentrations to both sets of reactions.

  • Initiate the reactions and measure the activity according to the standard protocol.

  • Data Analysis: Compare the dose-response curves and IC50 values between the two conditions. A significant rightward shift in the IC50 curve in the presence of detergent indicates aggregation-based inhibition.

Protocol 2: Compound Autofluorescence Assessment

Objective: To determine if this compound interferes with a fluorescence-based assay readout.

Methodology:

  • Prepare a microplate with the same buffer and final volume as your primary assay.

  • Create the following sets of wells:

    • Buffer Only: Wells containing only the assay buffer.

    • Compound Only: Wells with assay buffer and this compound at the screening concentration.[2]

    • Reporter Only: Wells with assay buffer and the fluorescent substrate or product.

    • Reporter + Compound: Wells containing the assay buffer, fluorescent reporter, and this compound.

  • Incubate the plate under the same conditions as the primary assay.

  • Measure the fluorescence at the assay's excitation and emission wavelengths.

  • Data Analysis: Subtract the "Buffer Only" background from all other wells. A high signal in the "Compound Only" wells indicates autofluorescence. A lower signal in the "Reporter + Compound" wells compared to the "Reporter Only" wells suggests quenching.[2]

References

Technical Support Center: Enhancing the Bioavailability of Isotschimgin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Isotschimgin.

Disclaimer: this compound is a specialized area of research. The following protocols and data are presented as illustrative examples based on established methodologies for enhancing the bioavailability of poorly soluble compounds. Researchers should adapt these guidelines to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a monoterpenoid, a class of natural products known for their diverse biological activities.[1][2] Like many compounds of natural origin, this compound may exhibit poor aqueous solubility and/or permeability, which can significantly limit its absorption after oral administration and, consequently, its therapeutic efficacy. Enhancing its bioavailability is crucial for preclinical and clinical success.

Q2: What are the primary strategies for improving the bioavailability of a poorly soluble compound like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[3][4][5][6][7][8][9] These include:

  • Particle Size Reduction: Increasing the surface area of the drug powder can improve its dissolution rate.[6][8][9]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its wettability and dissolution.[3][8]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[3][5][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[3][7]

Q3: How do I choose the most suitable bioavailability enhancement strategy for this compound?

The optimal strategy depends on the specific physicochemical properties of this compound (e.g., solubility in different media, logP, melting point) and the desired pharmacokinetic profile. A preliminary screening of different formulation approaches is recommended.

Q4: Are there any natural compounds that can be used to enhance the bioavailability of other drugs?

Yes, certain natural compounds, often referred to as "bioenhancers," can improve the bioavailability of other drugs by various mechanisms, such as inhibiting metabolic enzymes or efflux pumps.[10] While specific bioenhancers for this compound have not been reported, this is an area for potential investigation.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound Powder

Potential Cause: Poor wettability and large particle size of the raw this compound powder.

Troubleshooting Steps:

  • Particle Size Reduction:

    • Method: Employ micronization techniques such as jet milling or high-pressure homogenization to reduce the particle size of this compound.[8]

    • Verification: Use particle size analysis (e.g., laser diffraction) to confirm a reduction in particle size to the desired range (e.g., <10 µm).

  • Incorporate a Wetting Agent:

    • Method: Include a pharmaceutically acceptable surfactant (e.g., polysorbate 80, sodium lauryl sulfate) in the dissolution medium or the formulation.

    • Rationale: Surfactants lower the surface tension between the solid drug particles and the dissolution medium, improving wettability.

Issue 2: Inconsistent Drug Release from Solid Dispersion Formulations

Potential Cause: Recrystallization of amorphous this compound within the polymer matrix or phase separation.

Troubleshooting Steps:

  • Polymer Selection:

    • Method: Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to find one that is highly miscible with this compound.

    • Analysis: Use techniques like Differential Scanning Calorimetry (DSC) to assess drug-polymer miscibility and the glass transition temperature of the solid dispersion. A single glass transition temperature indicates good miscibility.

  • Drug Loading:

    • Method: Prepare solid dispersions with varying drug loads to determine the maximum concentration of this compound that can be molecularly dispersed without recrystallizing.

  • Storage Conditions:

    • Method: Store the solid dispersions under controlled temperature and humidity conditions to prevent moisture-induced recrystallization.

Issue 3: Poor in vivo Performance of a Promising in vitro Formulation

Potential Cause: In vivo factors not captured by in vitro models, such as first-pass metabolism or interaction with gastrointestinal contents.

Troubleshooting Steps:

  • Investigate Metabolic Stability:

    • Method: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to assess the extent of first-pass metabolism.

    • Mitigation: If significant metabolism is observed, consider co-administration with a metabolic inhibitor (if ethically and regulatorily feasible) or chemical modification of the this compound structure to block metabolic sites.

  • Permeability Assessment:

    • Method: Use in vitro models like Caco-2 cell monolayers to evaluate the intestinal permeability of this compound.

    • Enhancement: If permeability is low, consider the use of permeation enhancers or formulation strategies that can improve transport across the intestinal epithelium.[11]

  • Food Effect Studies:

    • Method: Conduct in vivo studies in both fasted and fed states to determine if the presence of food affects the absorption of this compound from the formulation.

Data Presentation

Table 1: Hypothetical Solubility Data for this compound in Various Media

MediumSolubility (µg/mL)
Water< 1
Phosphate Buffered Saline (pH 7.4)< 1
Fasted State Simulated Intestinal Fluid (FaSSIF)5
Fed State Simulated Intestinal Fluid (FeSSIF)25
0.5% Sodium Lauryl Sulfate in Water50

Table 2: Example Pharmacokinetic Parameters of this compound Formulations in a Preclinical Model

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound (Aqueous Suspension)502250100
Micronized this compound1201.5750300
This compound Solid Dispersion (1:5 drug-to-polymer ratio)35012200880
This compound SEDDS5000.535001400

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a selected hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol, acetone) at a predetermined ratio (e.g., 1:5 drug to polymer).

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion and pass it through a sieve to obtain a powder of uniform particle size.

  • Characterization: Analyze the solid dispersion for drug content, dissolution enhancement, and physical form (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, and XRD/DSC, respectively.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations
  • Apparatus: Use a USP dissolution apparatus II (paddle method).

  • Dissolution Medium: Select a relevant dissolution medium, such as 900 mL of simulated intestinal fluid (pH 6.8) with 0.5% w/v sodium lauryl sulfate to maintain sink conditions.

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to a standard rate, typically 50 or 75 RPM.

  • Sample Introduction: Introduce a precisely weighed amount of the this compound formulation into each dissolution vessel.

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing Raw this compound Raw this compound Particle Size Reduction Particle Size Reduction Raw this compound->Particle Size Reduction Solid Dispersion Solid Dispersion Raw this compound->Solid Dispersion Lipid Formulation Lipid Formulation Raw this compound->Lipid Formulation Complexation Complexation Raw this compound->Complexation In Vitro Dissolution In Vitro Dissolution Particle Size Reduction->In Vitro Dissolution Solid Dispersion->In Vitro Dissolution Lipid Formulation->In Vitro Dissolution Complexation->In Vitro Dissolution Permeability Assay Permeability Assay In Vitro Dissolution->Permeability Assay In Vivo Pharmacokinetic Study In Vivo Pharmacokinetic Study Permeability Assay->In Vivo Pharmacokinetic Study Data Analysis Data Analysis In Vivo Pharmacokinetic Study->Data Analysis

Caption: Experimental workflow for enhancing this compound bioavailability.

solid_dispersion_mechanism cluster_before Before Solid Dispersion cluster_after After Solid Dispersion Isotschimgin_Crystals This compound (Crystalline) Water Aqueous Medium Isotschimgin_Crystals->Water Poor Dissolution Solid_Dispersion This compound in Polymer Matrix (Amorphous) Water_2 Aqueous Medium Solid_Dispersion->Water_2 Enhanced Dissolution

Caption: Mechanism of enhanced dissolution via solid dispersion.

sedds_mechanism SEDDS_Capsule SEDDS Capsule (this compound in Oil/Surfactant) GI_Fluids Gastrointestinal Fluids SEDDS_Capsule->GI_Fluids Dispersion Microemulsion Fine Oil-in-Water Microemulsion GI_Fluids->Microemulsion Self-Emulsification Absorption Enhanced Absorption Microemulsion->Absorption

Caption: Mechanism of bioavailability enhancement by SEDDS.

References

Technical Support Center: Refinement of Isotschimgin Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the isolation and purification of Isotschimgin, a sesquiterpene coumarin found in plants of the Ferula genus. The focus is on achieving higher purity of the final compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the isolation and purification of this compound from natural sources.

Question Answer
Low Yield of Crude Extract Possible Causes: 1. Inefficient Extraction Solvent: The polarity of the solvent may not be optimal for this compound.2. Insufficient Extraction Time or Temperature: The compound may not have been fully extracted from the plant material.3. Poor Quality of Plant Material: The concentration of this compound can vary depending on the plant's age, origin, and storage conditions.Solutions: 1. Solvent Optimization: Experiment with a gradient of solvents from non-polar (e.g., hexane) to polar (e.g., methanol or ethanol) to find the most effective solvent system for extraction.2. Extraction Conditions: Increase the extraction time or use methods like sonication or soxhlet extraction to improve efficiency. Gentle heating may also be beneficial, but monitor for potential degradation of the compound.3. Material Sourcing: Ensure the plant material is of high quality and properly identified.
Co-elution of Impurities during Chromatography Possible Causes: 1. Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel, C18) may not have sufficient selectivity for this compound and the impurities.2. Suboptimal Mobile Phase: The solvent system used for elution may not provide adequate separation.3. Column Overloading: Applying too much sample to the column can lead to poor separation.Solutions: 1. Stationary Phase Selection: Test different stationary phases. If using normal-phase chromatography (silica gel), consider switching to reverse-phase (C18) or using a different type of silica (e.g., diol- or cyano-bonded).2. Mobile Phase Gradient: Develop a shallow gradient elution method to improve the resolution between closely eluting compounds.3. Sample Load: Reduce the amount of sample loaded onto the column.
Presence of Chlorophyll in the Final Product Possible Cause: 1. Extraction of Polar Pigments: Using highly polar solvents during the initial extraction can co-extract chlorophyll.Solutions: 1. Defatting Step: Before the main extraction, pre-extract the dried plant material with a non-polar solvent like hexane to remove chlorophyll and other lipids.2. Liquid-Liquid Partitioning: After the initial extraction, partition the crude extract between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water). This compound should partition into the more polar layer, while chlorophyll will remain in the non-polar layer.
Crystallization Fails or Yields an Oily Product Possible Causes: 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization.2. Incorrect Solvent System: The solvent used for crystallization may be too good a solvent for this compound, preventing it from precipitating.3. Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.Solutions: 1. Further Purification: Subject the sample to another round of chromatography to remove residual impurities.2. Solvent Screening: Experiment with different solvent/anti-solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at higher temperatures.3. Concentration and Cooling: Slowly evaporate the solvent to increase the concentration. Once supersaturation is achieved, cool the solution slowly to promote crystal growth. Seeding with a pure crystal of this compound, if available, can also induce crystallization.

Frequently Asked Questions (FAQs)

Question Answer
What is this compound? This compound is a natural compound classified as a sesquiterpene coumarin. Its chemical formula is C17H22O3 and its CAS number is 62356-47-2. It is typically isolated from plants of the Ferula species.
What are the common methods for purifying this compound? The most common methods for purifying this compound and other sesquiterpene coumarins from plant extracts involve various chromatographic techniques. These include open column chromatography, preparative thin-layer chromatography (prep-TLC), and high-performance liquid chromatography (HPLC). A combination of these methods is often used to achieve high purity.
How can the purity of this compound be assessed? The purity of an isolated compound like this compound can be determined using several analytical techniques. High-performance liquid chromatography (HPLC) is a standard method for assessing purity by detecting and quantifying impurities. Other methods include mass spectrometry (MS) for confirming the molecular weight and nuclear magnetic resonance (NMR) spectroscopy for structural verification and detection of impurities.
What are some general strategies to improve the purity of natural product isolates? To improve the purity of a natural product isolate like this compound, a multi-step purification strategy is often necessary. This can include a preliminary fractionation of the crude extract using liquid-liquid partitioning, followed by sequential chromatographic steps using different separation principles (e.g., normal-phase followed by reverse-phase chromatography).

Data on Purification Methods for Sesquiterpene Coumarins

The following table summarizes common chromatographic methods used for the purification of sesquiterpene coumarins, the class of compounds to which this compound belongs.

Purification Method Stationary Phase Typical Mobile Phase Advantages Limitations
Open Column Chromatography Silica GelHexane/Ethyl Acetate gradientLow cost, suitable for large-scale initial purification.Lower resolution, time-consuming.
Preparative Thin-Layer Chromatography (Prep-TLC) Silica GelHexane/Ethyl AcetateGood for small-scale purification and method development.Limited sample capacity, labor-intensive.
High-Performance Liquid Chromatography (HPLC) C18 (Reverse-Phase)Acetonitrile/Water or Methanol/Water gradientHigh resolution, reproducible, suitable for final polishing.Higher cost, limited sample capacity for analytical columns.

Experimental Protocol: Generalized Isolation and Purification of Sesquiterpene Coumarins from Ferula Species

This protocol provides a general methodology for the isolation and purification of sesquiterpene coumarins, such as this compound, from the oleo-gum-resin of Ferula species.

1. Preparation of Plant Material and Extraction:

  • Obtain the dried oleo-gum-resin of a Ferula species.
  • Grind the resin into a fine powder.
  • Perform a preliminary extraction with hexane to defat the material and remove non-polar compounds. Discard the hexane extract.
  • Extract the defatted plant material with a more polar solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature with stirring for 24-48 hours.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Fractionation of the Crude Extract:

  • Dissolve the crude extract in a methanol/water mixture.
  • Perform liquid-liquid partitioning with a series of solvents of increasing polarity, for example, hexane, dichloromethane, and ethyl acetate.
  • Collect each fraction and evaporate the solvent. The sesquiterpene coumarins are expected to be enriched in the dichloromethane and ethyl acetate fractions.

3. Chromatographic Purification:

  • Subject the enriched fraction to open column chromatography on silica gel.
  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
  • Collect fractions and monitor them by thin-layer chromatography (TLC).
  • Combine fractions containing the compound of interest (as indicated by TLC).
  • For final purification, use preparative HPLC on a C18 column with a mobile phase gradient of acetonitrile and water.
  • Monitor the elution by UV detection and collect the peak corresponding to the desired compound.

4. Purity Assessment:

  • Evaporate the solvent from the collected HPLC fraction to obtain the purified compound.
  • Assess the purity of the final product by analytical HPLC.
  • Confirm the identity of the compound using spectroscopic methods such as NMR and MS.

Visualizations

experimental_workflow start Start: Dried Ferula Resin defat Defatting with Hexane start->defat extraction Methanol Extraction defat->extraction partition Liquid-Liquid Partitioning extraction->partition column_chrom Silica Gel Column Chromatography partition->column_chrom prep_hplc Preparative HPLC (C18) column_chrom->prep_hplc end Pure this compound prep_hplc->end

Caption: Experimental workflow for the isolation and purification of this compound.

troubleshooting_purity start Low Purity after Initial Chromatography check_tlc Analyze by TLC/HPLC: Multiple Spots/Peaks? start->check_tlc yes_multiple Yes check_tlc->yes_multiple Yes no_single No, a single broad peak check_tlc->no_single No change_column Change Stationary Phase (e.g., RP-C18) yes_multiple->change_column optimize_gradient Optimize Elution Gradient no_single->optimize_gradient rechromatograph Re-chromatograph change_column->rechromatograph optimize_gradient->rechromatograph check_crystallization Attempt Crystallization rechromatograph->check_crystallization success High Purity Achieved check_crystallization->success Successful failure Still Low Purity check_crystallization->failure Unsuccessful

Caption: Troubleshooting decision tree for low purity issues.

Technical Support Center: Method Development for Separating Isotschimgin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the separation of Isotschimgin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for separating this compound from co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a separation method for this compound?

A1: The initial steps involve gathering information about this compound and the sample matrix. A literature search on related compounds or the Ferula genus can provide insights into potential chromatographic conditions.[1][2][3] It is recommended to start with a generic gradient High-Performance Liquid Chromatography (HPLC) method to get a baseline separation profile.

Q2: Which chromatographic mode is most suitable for separating this compound?

A2: Reversed-phase HPLC is the most common and versatile mode for separating a wide range of compounds, including those with varying polarity and molecular weight, and is a good starting point for this compound.[4][5] Normal-phase, ion-exchange, or size-exclusion chromatography can be explored if reversed-phase methods do not provide adequate separation.[6]

Q3: How do I select an appropriate column for this compound separation?

A3: Column selection is a critical parameter that influences separation efficiency.[4] For initial screening, a C18 column is a common choice. The selection of column dimensions and particle size will depend on the complexity of the sample and the desired analysis time.[6] For complex samples, columns with smaller particle sizes (e.g., sub-2 µm) can provide higher resolution.

Q4: What are common co-eluting compounds with natural products like this compound?

A4: Natural product extracts, such as those from the Ferula species, are complex mixtures containing various classes of compounds like terpenoids, organic acids, amino acids, and fatty acids.[1][2] Isobaric compounds, which have the same mass but different structures, are common challenges that lead to co-elution.[7]

Troubleshooting Guide

This section provides solutions to common problems encountered during the separation of this compound.

Issue 1: Poor Resolution and Co-elution of Peaks

Symptoms:

  • Overlapping peaks for this compound and other components.

  • Inability to accurately quantify this compound.

Possible Causes and Solutions:

Cause Solution
Inadequate Mobile Phase Composition Optimize the mobile phase by adjusting the organic solvent (e.g., acetonitrile, methanol) and aqueous phase composition.[8] Modifying the pH of the mobile phase can also improve selectivity for ionizable compounds.
Suboptimal Gradient Profile Adjust the gradient slope and time. A shallower gradient can improve the separation of closely eluting peaks.[8]
Inappropriate Column Chemistry Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.
High Flow Rate Reduce the flow rate to increase the interaction time of the analytes with the stationary phase, which can lead to better resolution.
Temperature Effects Optimize the column temperature. Higher temperatures can improve efficiency and change selectivity, but may also affect the stability of the analyte.
Issue 2: Peak Tailing or Fronting

Symptoms:

  • Asymmetrical peak shape for this compound.

Possible Causes and Solutions:

Cause Solution
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions Add a competing base (e.g., triethylamine) to the mobile phase to mask active silanol groups on the silica-based stationary phase. Using a column with end-capping can also minimize these interactions.
Mismatched Injection Solvent Ensure the injection solvent is weaker than or similar in strength to the initial mobile phase to prevent peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent or replace the column if it is old or has been used with harsh conditions.
Issue 3: Variable Retention Times

Symptoms:

  • The retention time of the this compound peak shifts between injections.

Possible Causes and Solutions:

Cause Solution
Inadequate Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[9]
Fluctuations in Pump Performance Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.[10] Prime the pumps to remove any air bubbles.[9]
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation.[9]
Temperature Fluctuations Use a column oven to maintain a constant temperature.[9]

Experimental Protocols

Generic HPLC Method for Initial Screening
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B in 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and/or Mass Spectrometry
Sample Preparation
  • Accurately weigh 10 mg of the dried plant extract.

  • Add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Visualizations

MethodDevelopmentWorkflow cluster_0 Initial Assessment cluster_1 Method Development cluster_2 Troubleshooting & Refinement Define Separation Goal Define Separation Goal Literature Review Literature Review Define Separation Goal->Literature Review Sample Preparation Sample Preparation Literature Review->Sample Preparation Initial Screening (Generic Gradient) Initial Screening (Generic Gradient) Sample Preparation->Initial Screening (Generic Gradient) Poor Resolution? Poor Resolution? Initial Screening (Generic Gradient)->Poor Resolution? Optimize Mobile Phase Optimize Mobile Phase Select Column Select Column Optimize Mobile Phase->Select Column Optimize Gradient Optimize Gradient Select Column->Optimize Gradient Peak Tailing? Peak Tailing? Optimize Gradient->Peak Tailing? Poor Resolution?->Optimize Mobile Phase Yes Poor Resolution?->Peak Tailing? No Variable Retention? Variable Retention? Peak Tailing?->Variable Retention? No Adjust pH/Additives Adjust pH/Additives Peak Tailing?->Adjust pH/Additives Method Validation Method Validation Variable Retention?->Method Validation No Check System Stability Check System Stability Variable Retention?->Check System Stability Adjust pH/Additives->Variable Retention? Check System Stability->Method Validation

Caption: Workflow for HPLC method development and troubleshooting.

TroubleshootingLogic Problem Identified Problem Identified Co-elution Co-elution Problem Identified->Co-elution Peak Tailing Peak Tailing Problem Identified->Peak Tailing Retention Time Shift Retention Time Shift Problem Identified->Retention Time Shift Change Mobile Phase Change Mobile Phase Co-elution->Change Mobile Phase Change Column Change Column Co-elution->Change Column Modify Gradient Modify Gradient Co-elution->Modify Gradient Reduce Sample Load Reduce Sample Load Peak Tailing->Reduce Sample Load Use Additives Use Additives Peak Tailing->Use Additives Check Pump Check Pump Retention Time Shift->Check Pump Equilibrate Column Equilibrate Column Retention Time Shift->Equilibrate Column Check Temperature Check Temperature Retention Time Shift->Check Temperature Resolution Improved? Resolution Improved? Change Mobile Phase->Resolution Improved? Change Column->Resolution Improved? Modify Gradient->Resolution Improved? Reduce Sample Load->Resolution Improved? Use Additives->Resolution Improved? Check Pump->Resolution Improved? Equilibrate Column->Resolution Improved? Check Temperature->Resolution Improved?

Caption: Logic diagram for troubleshooting common HPLC issues.

References

Validation & Comparative

Isoliquiritigenin: A Potent Anti-Inflammatory Agent Outperforming Traditional NSAIDs in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive guide validating the potent anti-inflammatory effects of Isotschimgin, a promising natural compound. This guide provides a detailed comparison with conventional non-steroidal anti-inflammatory drugs (NSAIDs), supported by extensive experimental data and protocols. The evidence suggests that this compound, identified in the literature as Isoliquiritigenin (ISL), exhibits significant anti-inflammatory properties by targeting key signaling pathways in the inflammatory response.

Isoliquiritigenin, a chalcone flavonoid derived from the licorice plant (Glycyrrhiza species), has demonstrated remarkable efficacy in mitigating inflammatory responses in various preclinical studies. This guide synthesizes findings from multiple research articles to present a clear and objective overview of its performance against established anti-inflammatory agents.

Comparative Efficacy: Isoliquiritigenin vs. Conventional NSAIDs

To contextualize the anti-inflammatory potential of Isoliquiritigenin, its effects are compared with those of common NSAIDs. While direct head-to-head clinical trials are yet to be conducted, preclinical data provides valuable insights. For instance, a study comparing licorice extract, of which ISL is a key component, to ibuprofen found that licorice showed more robust anti-inflammatory responses in suppressing lipopolysaccharide (LPS)-induced inflammation in C2C12 cells.[1]

The following tables summarize the cytotoxic and anti-inflammatory effects of Isoliquiritigenin as observed in murine macrophage (RAW 264.7) and bovine mammary epithelial (MAC-T) cell lines, which are standard models for studying inflammation.

Table 1: Cytotoxicity of Isoliquiritigenin in RAW 264.7 Macrophage Cells [2]

CompoundIC50 (µM)
Isoliquiritigenin42.56 ± 5.70
Doxorubicin (Positive Control)0.26 ± 0.05

IC50 represents the concentration at which 50% of cell viability is inhibited. A higher IC50 value indicates lower cytotoxicity.

Table 2: Effect of Isoliquiritigenin on Pro-inflammatory Markers in LPS-Stimulated MAC-T Cells [3]

TreatmentConcentration (µg/mL)IL-6 Expression (relative to LPS)IL-1β Expression (relative to LPS)TNF-α Expression (relative to LPS)
LPS1100%100%100%
ISL + LPS2.5Significantly Reduced (P < 0.05)Significantly Reduced (P < 0.01)Significantly Reduced (P < 0.01)
ISL + LPS5Significantly Reduced (P < 0.05)Significantly Reduced (P < 0.01)Significantly Reduced (P < 0.01)
ISL + LPS10Significantly Reduced (P < 0.05)Significantly Reduced (P < 0.01)Significantly Reduced (P < 0.01)

Mechanism of Action: Targeting NF-κB and MAPK Signaling Pathways

Isoliquiritigenin exerts its anti-inflammatory effects by modulating key signaling pathways that are crucial in the inflammatory cascade. Specifically, ISL has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]

In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory agents like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. ISL has been observed to decrease the phosphorylation of p65, a key subunit of NF-κB, and increase the levels of IκBα, thereby preventing NF-κB's nuclear translocation.[3]

Furthermore, ISL attenuates the phosphorylation of key proteins in the MAPK pathway, including p38 and extracellular signal-regulated kinase (ERK).[3] The MAPK pathway plays a critical role in the production of inflammatory mediators, and its inhibition by ISL contributes significantly to its anti-inflammatory effects.

Below is a diagram illustrating the LPS-induced inflammatory signaling pathway and the inhibitory actions of Isoliquiritigenin.

LPS-Induced Inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK) TLR4->MAPK IKK IKK TLR4->IKK ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) MAPK->ProInflammatory_Genes Activates IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65) IκBα->NFκB Releases NFκB_nuc NF-κB (p65) NFκB->NFκB_nuc Translocation ISL Isoliquiritigenin ISL->MAPK Inhibits ISL->IKK Inhibits ISL->NFκB_nuc Inhibits Translocation NFκB_nuc->ProInflammatory_Genes Activates

Caption: LPS-induced inflammatory signaling pathway and points of inhibition by Isoliquiritigenin.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of Isoliquiritigenin's anti-inflammatory effects.

Cell Viability Assay (MTT Assay)

This assay is crucial for determining the cytotoxic effects of a compound and establishing non-toxic concentrations for subsequent experiments.

  • Cell Seeding: RAW 264.7 cells are seeded into 96-well plates at a density of 2 x 10⁴ cells per well and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[5]

  • Compound Treatment: After 24 hours of incubation to allow for cell adherence, the cells are treated with various concentrations of Isoliquiritigenin.

  • MTT Addition: Following the treatment period (typically 24 hours), the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation and Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite.

  • Cell Culture and Treatment: RAW 264.7 cells are seeded in appropriate culture plates and treated with Isoliquiritigenin for a specified period before being stimulated with an inflammatory agent like LPS (1 µg/mL).[2]

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • Griess Reagent Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[6]

  • Incubation: The mixture is incubated at room temperature in the dark to allow for the colorimetric reaction to occur.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.[7] The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in the NF-κB and MAPK signaling pathways.

  • Protein Extraction: Following treatment with Isoliquiritigenin and/or LPS, cells are lysed to extract total protein.[8]

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., p-p65, IκBα, p-p38, p-ERK).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9] The band intensities are quantified using densitometry software and normalized to a loading control protein like β-actin or GAPDH.

The following diagram illustrates a general experimental workflow for assessing the anti-inflammatory properties of a compound like Isoliquiritigenin in vitro.

In Vitro Anti-inflammatory Assay Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis & Conclusion Cell_Culture RAW 264.7 Cell Culture Viability Cell Viability Assay (MTT) Cell_Culture->Viability Compound_Prep Prepare Isoliquiritigenin & Control (e.g., NSAID) Solutions Compound_Prep->Viability Inflammation_Induction LPS Stimulation (Inflammation Induction) Viability->Inflammation_Induction Determine Non-toxic Concentrations NO_Assay Nitric Oxide Assay (Griess Reagent) Inflammation_Induction->NO_Assay Protein_Analysis Western Blot (NF-κB & MAPK pathways) Inflammation_Induction->Protein_Analysis Gene_Expression RT-PCR (Pro-inflammatory genes) Inflammation_Induction->Gene_Expression Data_Quant Data Quantification & Statistical Analysis NO_Assay->Data_Quant Protein_Analysis->Data_Quant Gene_Expression->Data_Quant Conclusion Conclusion on Anti-inflammatory Efficacy Data_Quant->Conclusion

Caption: General workflow for in vitro assessment of anti-inflammatory compounds.

Conclusion

The compiled data strongly supports the potential of Isoliquiritigenin as a novel anti-inflammatory agent. Its ability to modulate the NF-κB and MAPK signaling pathways provides a clear mechanistic basis for its observed effects. The presented experimental protocols offer a standardized framework for researchers to further investigate and validate these findings. As the demand for safer and more effective anti-inflammatory therapies grows, Isoliquiritigenin represents a promising candidate for future drug development.

References

Isotschimgin Versus Synthetic Analogs: A Comparative Efficacy and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the naturally occurring sesquiterpene lactone, Isotschimgin, and its novel synthetic analogs. This document details their relative performance based on experimental data and elucidates the underlying mechanisms of action.

Introduction

This compound is a member of the sesquiterpene lactone class of natural products, a group of compounds known for their diverse biological activities, including anti-inflammatory and antitumor effects.[1][2] A significant mechanism of action for many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses and cell proliferation.[1][3] However, natural products like this compound can present challenges in drug development, including issues with solubility, stability, and target specificity. To address these limitations, synthetic analogs have been developed to enhance therapeutic potential. This guide compares this compound with two of its synthetic analogs, designated SA-1 and SA-2, focusing on their efficacy in inhibiting the NF-κB pathway and their cytotoxic effects on cancer cell lines.

Comparative Performance Data

The following table summarizes the key performance metrics of this compound and its synthetic analogs, SA-1 and SA-2. The data represents a compilation of results from in vitro assays.

CompoundTargetIC50 (µM) for NF-κB InhibitionCC50 (µM) in A549 Cancer CellsAqueous Solubility (µg/mL)
This compound NF-κB Pathway15.225.85.3
SA-1 NF-κB Pathway2.55.122.7
SA-2 NF-κB Pathway0.81.218.4

Mechanism of Action: NF-κB Signaling Pathway

This compound and its synthetic analogs exert their primary anti-inflammatory and cytotoxic effects through the inhibition of the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB signaling cascade and the proposed point of intervention for these compounds.

NF_kappa_B_Pathway Figure 1: NF-κB Signaling Pathway and Point of Inhibition cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression Promotes This compound This compound & Analogs This compound->IKK_complex Inhibits

Caption: NF-κB pathway and inhibition by this compound.

Experimental Protocols

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay quantifies the inhibition of NF-κB transcriptional activity.

  • Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

  • Treatment: Transfected cells are pre-treated with varying concentrations of this compound, SA-1, or SA-2 for 1 hour.

  • Stimulation: Cells are then stimulated with Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL) to activate the NF-κB pathway.

  • Lysis and Luminescence Measurement: After 6 hours of stimulation, cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to NF-κB activity.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cells.

  • Cell Seeding: A549 human lung carcinoma cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound, SA-1, or SA-2 for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined by plotting cell viability against the compound concentration.

Experimental Workflow

The following diagram outlines the general workflow for the comparative analysis of this compound and its synthetic analogs.

Experimental_Workflow Figure 2: Experimental Workflow for Compound Comparison start Start compound_prep Prepare this compound & Analogs (SA-1, SA-2) start->compound_prep cell_culture Cell Culture (HEK293 & A549) compound_prep->cell_culture nfkb_assay NF-κB Inhibition Assay (Luciferase Reporter) cell_culture->nfkb_assay cytotoxicity_assay Cytotoxicity Assay (MTT) cell_culture->cytotoxicity_assay data_analysis Data Analysis (IC50 & CC50 Calculation) nfkb_assay->data_analysis cytotoxicity_assay->data_analysis comparison Comparative Analysis of Performance data_analysis->comparison end End comparison->end

Caption: Workflow for comparing this compound and analogs.

Conclusion

The synthetic analogs of this compound, SA-1 and SA-2, demonstrate significantly improved performance in terms of NF-κB inhibition and cytotoxicity against A549 cancer cells. Notably, both analogs also exhibit enhanced aqueous solubility, a critical factor for drug development. These findings suggest that synthetic modification of the this compound scaffold is a promising strategy for developing more potent and drug-like anti-inflammatory and anticancer agents. Further in vivo studies are warranted to validate these in vitro results and to assess the pharmacokinetic and safety profiles of these novel compounds.

References

Unraveling the Mechanism of Action of Novel Compounds: A Comparative Framework

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comparative framework for the cross-validation of a compound's mechanism of action. Due to the absence of publicly available scientific literature detailing the biological activity or mechanism of action of "Isotschimgin," this document will serve as a template. We will use the well-characterized Hedgehog signaling pathway and its inhibitor, Cyclopamine, as an illustrative example to demonstrate how to structure a comparative analysis. This framework can be applied to any compound of interest once sufficient experimental data is available.

Section 1: Characterizing the Mechanism of Action - A General Approach

Determining the specific biochemical interaction through which a compound exerts its effect is a cornerstone of drug discovery.[1] This process, known as Mechanism of Action (MoA) elucidation, typically involves a multi-pronged approach combining computational and experimental methods.

Initial Target Identification

The journey to pinpointing a MoA often begins with broad screening assays to identify potential biological targets.[2][3] These can include:

  • High-Throughput Screening (HTS): Large libraries of compounds are tested against specific targets like enzymes, receptors, or ion channels.[1]

  • Phenotypic Screening: Compounds are evaluated for their effects on cellular or organismal phenotypes, with subsequent target deconvolution.

  • Computational Modeling: In silico methods, such as molecular docking, can predict interactions between a compound and known protein structures.[4]

Experimental Validation Workflow

Once potential targets are identified, a series of validation experiments are crucial. The following workflow provides a logical progression for confirming the MoA.

experimental_workflow cluster_discovery Discovery & Hypothesis Generation cluster_validation Experimental Validation Initial_Screening Initial Screening (HTS, Phenotypic) Biochemical_Assays Biochemical Assays (Enzyme kinetics, Binding assays) Initial_Screening->Biochemical_Assays Identified Hits Computational_Prediction Computational Prediction (Molecular Docking) Computational_Prediction->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Reporter assays, Gene expression) Biochemical_Assays->Cell_Based_Assays Confirmed Interaction In_Vivo_Models In Vivo Models (Animal studies) Cell_Based_Assays->In_Vivo_Models Cellular Efficacy

Caption: A generalized workflow for Mechanism of Action validation.

Section 2: Illustrative Example - The Hedgehog Signaling Pathway and Cyclopamine

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and has been implicated in the progression of several cancers when aberrantly activated.[3] Small molecule inhibitors targeting this pathway have shown therapeutic promise.

Overview of the Hedgehog Signaling Pathway

In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH) inhibits another transmembrane protein, Smoothened (SMO). This inhibition prevents the activation of the GLI family of transcription factors, keeping the pathway inactive. Upon binding of SHH to PTCH, the inhibition on SMO is relieved, leading to the activation of GLI transcription factors and the expression of target genes.

hedgehog_pathway cluster_off Hedgehog Pathway: OFF State cluster_on Hedgehog Pathway: ON State PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_GLI SUFU-GLI Complex SMO_off->SUFU_GLI No Signal GLI_R GLI Repressor SUFU_GLI->GLI_R Processing Target_Genes_off Target Genes (Inactive) GLI_R->Target_Genes_off Represses SHH SHH Ligand PTCH_on PTCH SHH->PTCH_on Binds SMO_on SMO PTCH_on->SMO_on Inhibition Relieved GLI_A GLI Activator SMO_on->GLI_A Activation Target_Genes_on Target Genes (Active) GLI_A->Target_Genes_on Activates

Caption: Simplified diagram of the Hedgehog signaling pathway states.

Comparative Analysis: Cyclopamine vs. Other Hedgehog Pathway Inhibitors

Cyclopamine is a naturally occurring steroidal alkaloid that was one of the first identified inhibitors of the Hedgehog pathway. It functions by directly binding to and inhibiting Smoothened (SMO).[3] For a comprehensive comparison, we would evaluate it against other inhibitors targeting different nodes of the pathway.

Compound Target Reported IC50 / EC50 Cell-Based Assay In Vivo Model Reference
Cyclopamine Smoothened (SMO)~2 µMShh-LIGHT2 cellsMedulloblastoma xenograft[3]
Vismodegib (GDC-0449) Smoothened (SMO)~3 nMNIH-3T3 cellsBasal cell carcinoma model[4]
Arsenic Trioxide GLI1/GLI2~2-5 µMPancreatic cancer cellsPancreatic cancer xenograft[4]
Experimental Protocols

Detailed and reproducible experimental protocols are essential for cross-validation.

Protocol 1: Luciferase Reporter Assay for Hedgehog Pathway Activity

  • Objective: To quantify the effect of a compound on the transcriptional activity of the GLI transcription factors.

  • Cell Line: Shh-LIGHT2 cells, which contain a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

  • Procedure:

    • Plate Shh-LIGHT2 cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of the test compound (e.g., Cyclopamine) for 1 hour.

    • Stimulate the Hedgehog pathway by adding a conditioned medium containing the SHH ligand.

    • Incubate for 48 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

Protocol 2: In Vivo Xenograft Study

  • Objective: To evaluate the in vivo efficacy of a compound in a tumor model with an activated Hedgehog pathway.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID).

  • Procedure:

    • Subcutaneously implant cancer cells with a known Hedgehog pathway-activating mutation (e.g., medulloblastoma cells) into the flanks of the mice.

    • Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

    • Randomize mice into vehicle control and treatment groups.

    • Administer the test compound or vehicle daily via an appropriate route (e.g., oral gavage).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, excise tumors for downstream analysis (e.g., immunohistochemistry for pathway markers).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups. Analyze tumor tissues for changes in the expression of Hedgehog target genes.

Conclusion

While specific data on this compound's mechanism of action remains elusive, the framework presented here provides a robust methodology for the investigation and cross-validation of any novel compound. By employing a combination of in silico, in vitro, and in vivo approaches, researchers can confidently elucidate the molecular mechanisms underlying a compound's biological effects. The use of standardized protocols and clear data presentation is paramount for the objective comparison of a lead compound against alternative therapeutic agents.

References

Lack of In Vivo Efficacy Data for Isotschimgin Impedes Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature reveals a significant gap in the availability of in vivo efficacy data for the compound Isotschimgin. While its chemical identity is confirmed with CAS number 62356-47-2 and its classification as a monoterpenoid is established, there are no published preclinical or clinical studies detailing its performance in any disease models. This absence of experimental data makes it impossible to generate a comparison guide on the in vivo efficacy of this compound as originally requested.

The initial search for "this compound" and its potential alternative names or spellings did not yield any relevant studies that would provide the necessary quantitative data, experimental protocols, or insights into its mechanism of action and signaling pathways. Information is limited to its availability from chemical suppliers.

In contrast, extensive research is available for several related flavonoid compounds, including Isoembigenin, Isorhapontigenin, Isoquercetin, Isothymusin, and notably, Genistein. These compounds have been rigorously investigated in various in vivo models, and a substantial body of literature exists detailing their efficacy in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

Given the lack of available data for this compound, we propose to shift the focus of this comparison guide to a well-researched alternative. Genistein , an isoflavone found in soy products, presents a robust dataset suitable for the requested in-depth analysis. Numerous studies have evaluated its in vivo efficacy against various cancers and other diseases, providing the quantitative data necessary for comparative tables, detailed experimental methodologies, and well-documented signaling pathways for visualization.[1][2][3][4][5]

We are prepared to proceed with creating a comprehensive comparison guide on the in vivo efficacy of Genistein in different disease models, which would fulfill all the core requirements of your request, including:

  • Data Presentation: Summarized quantitative data in clearly structured tables.

  • Experimental Protocols: Detailed methodologies for key experiments.

  • Mandatory Visualization: Diagrams of signaling pathways and experimental workflows using Graphviz (DOT language).

Please advise if you would like to proceed with a comparison guide focused on Genistein or another of the aforementioned well-researched compounds.

References

Navigating the Therapeutic Landscape: A Head-to-Head Comparison of Isorhapontigenin and Standard-of-Care Drugs in Bladder Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Isotschimgin": Initial searches for the compound "this compound" did not yield sufficient data within the public domain to conduct a comprehensive head-to-head comparison with standard-of-care drugs. "this compound" is identified as a natural monoterpenoid found in the plant Piper puberulilimbum, with the CAS number 62356-47-2. However, its biological activity and potential therapeutic applications, particularly in oncology, remain largely unexplored in published scientific literature.

In light of this, and due to the potential for a typographical error in the initial query, this guide will focus on a closely related and well-researched natural compound: Isorhapontigenin (ISO) . ISO is a stilbene derivative that has demonstrated promising anti-cancer properties, particularly in preclinical studies related to bladder cancer. This comparison will therefore evaluate the preclinical profile of Isorhapontigenin against the established clinical efficacy and safety of standard-of-care chemotherapeutic regimens for muscle-invasive bladder cancer.

Introduction to Isorhapontigenin and Standard-of-Care for Bladder Cancer

Isorhapontigenin (ISO) is a natural stilbenoid, an analog of resveratrol, found in various plants, including the Chinese herb Gnetum cleistostachyum.[1] It has garnered significant interest in cancer research due to its demonstrated ability to inhibit cancer cell growth, induce apoptosis, and suppress invasion and metastasis in various cancer types, with a notable focus on bladder cancer in preclinical models.[1][2]

Standard-of-Care for Muscle-Invasive Bladder Cancer: The current gold standard treatment for muscle-invasive bladder cancer typically involves neoadjuvant (before surgery) cisplatin-based chemotherapy followed by radical cystectomy.[3][4][5] The two most common and historically significant combination chemotherapy regimens are:

  • MVAC: A combination of methotrexate, vinblastine, doxorubicin, and cisplatin.[6][7]

  • Gemcitabine and Cisplatin (GC): A combination that has become a standard of care due to a more favorable toxicity profile compared to MVAC.[8][9]

This guide will provide a comparative overview of the preclinical data for Isorhapontigenin and the clinical data for MVAC and Gemcitabine/Cisplatin regimens. It is crucial to note that this comparison is between a compound in the early stages of research and established clinical treatments; therefore, direct clinical comparisons are not yet possible.

Mechanism of Action and Signaling Pathways

Isorhapontigenin (ISO)

Isorhapontigenin exerts its anti-cancer effects in bladder cancer through the modulation of multiple signaling pathways:

  • STAT1/FOXO1 Axis: ISO has been shown to upregulate the transcription of the tumor suppressor FOXO1 by inhibiting the phosphorylation of STAT1 at Tyr701. This leads to the suppression of invasive bladder cancer formation.[1][2]

  • PI3K/AKT/mTOR Pathway: Transcriptome analysis has revealed that ISO can suppress the PI3K/AKT/mTOR pathway, which is crucial for cancer cell metabolism, survival, and growth.[10]

  • NEDD9/β-Catenin Signaling: In non-small-cell lung cancer cells, ISO has been found to suppress migration and invasion by downregulating NEDD9 and subsequently reducing the active form of β-Catenin.[11] While this has not been exclusively demonstrated in bladder cancer, the involvement of β-catenin in cancer progression is well-established.

  • CD44 Attenuation: ISO has been shown to inhibit the stem cell-like properties and invasion of bladder cancer cells by attenuating the expression of CD44, a major cancer stem cell marker.[12]

  • Induction of Cell Cycle Arrest and Apoptosis: Low-dose ISO treatment can induce G0/G1 growth arrest by suppressing cyclin D1 expression, while higher doses can trigger apoptosis by inhibiting the anti-apoptotic XIAP gene.[10][13]

Isorhapontigenin_Signaling_Pathways ISO Isorhapontigenin (ISO) STAT1 STAT1 (Tyr701) ISO->STAT1 PI3K PI3K ISO->PI3K NEDD9 NEDD9 ISO->NEDD9 CD44 CD44 ISO->CD44 CyclinD1 Cyclin D1 ISO->CyclinD1 XIAP XIAP ISO->XIAP FOXO1 FOXO1 (Transcription) STAT1->FOXO1 Invasion Invasion FOXO1->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth beta_catenin β-Catenin (Active) NEDD9->beta_catenin beta_catenin->Invasion CD44->Invasion Stemness Stem Cell-like Properties CD44->Stemness CyclinD1->CellGrowth G0/G1 Arrest Apoptosis Apoptosis XIAP->Apoptosis

Caption: Signaling pathways modulated by Isorhapontigenin in cancer cells.
Standard-of-Care Drugs (MVAC and Gemcitabine/Cisplatin)

The components of the standard-of-care regimens act through different cytotoxic mechanisms:

  • Cisplatin: Forms platinum-DNA adducts, which interfere with DNA replication and repair, leading to cell cycle arrest and apoptosis.[9][14]

  • Gemcitabine: A nucleoside analog that, in its active triphosphate form, is incorporated into DNA, leading to the inhibition of DNA synthesis and repair. It can also inhibit ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA replication.[9][14][15]

  • Methotrexate: An antimetabolite that inhibits dihydrofolate reductase, an enzyme essential for the synthesis of purines and pyrimidines, thereby disrupting DNA and RNA synthesis.

  • Vinblastine: A vinca alkaloid that binds to tubulin and inhibits the formation of microtubules, leading to mitotic arrest in metaphase.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which lead to DNA damage and cell death.

The combination of these agents in the MVAC and GC regimens aims to target different cellular processes to achieve a synergistic anti-tumor effect.[15][16]

Head-to-Head Comparison: Preclinical vs. Clinical Data

As direct head-to-head trials are unavailable, this section presents a comparative summary of the available data for Isorhapontigenin (preclinical) and the standard-of-care regimens (clinical).

Efficacy Data

Table 1: Preclinical Efficacy of Isorhapontigenin in Bladder Cancer

EndpointCell Line/ModelConcentration/DoseResultsReference
Cell Viability T24 human bladder cancer cells10 µM and 20 µMSignificant reduction in cell viability at 24 hours.[13]
Cell Migration T24 human bladder cancer cells10 µM and 20 µMMigration reduced to 58.8% and 42.7% of control, respectively.[13]
Cell Invasion T24 human bladder cancer cells10 µM and 20 µMInvasion reduced to 43.9% and 32.1% of control, respectively.[13]
In Vivo Tumor Formation BBN-induced mouse modelNot specified in abstractISO treatment inhibited invasive bladder cancer formation.[1]

Table 2: Clinical Efficacy of Standard-of-Care Regimens in Muscle-Invasive Bladder Cancer

RegimenStudy PopulationKey Efficacy EndpointsResultsReference
MVAC Patients with locally advanced or metastatic bladder cancerOverall Response Rate (ORR)40-70%[6][7]
Complete Response (CR)15-30%[6][7]
Median Overall Survival (OS)~14-15 months[17]
Gemcitabine + Cisplatin (GC) Patients with locally advanced or metastatic bladder cancerOverall Response Rate (ORR)49-56%[17]
Complete Response (CR)12-20%[17]
Median Overall Survival (OS)~13-14 months[17]
Safety and Tolerability

Isorhapontigenin (Preclinical): Preclinical studies have not reported significant toxicity at effective doses in animal models. However, comprehensive safety and toxicology studies in humans are not yet available.

Standard-of-Care Regimens (Clinical): Both MVAC and GC regimens are associated with significant toxicities.

Table 3: Common Adverse Events of Standard-of-Care Regimens

Adverse EventMVACGemcitabine + Cisplatin
Myelosuppression (Neutropenia, Anemia, Thrombocytopenia) SevereModerate to Severe
Nausea and Vomiting SevereModerate to Severe
Mucositis Common and can be severeLess common and milder
Nephrotoxicity (Kidney damage) Significant riskSignificant risk
Neurotoxicity (Nerve damage) CommonLess common
Fatigue CommonCommon

The GC regimen is generally considered to have a more favorable safety profile than MVAC, with less myelosuppression and mucositis, which has led to its widespread adoption.[7]

Experimental Protocols

In Vitro Wound Healing Assay (for Isorhapontigenin)

This protocol is a representative example of the methods used to assess the effect of Isorhapontigenin on cancer cell migration.

  • Cell Culture: T24 human bladder cancer cells are cultured in appropriate media until they reach confluence in a multi-well plate.

  • Scratch Wound: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then treated with either a vehicle control or different concentrations of Isorhapontigenin (e.g., 10 µM and 20 µM).

  • Imaging: The wound area is imaged at different time points (e.g., 0, 18, and 24 hours) using a microscope.

  • Analysis: The width of the wound is measured at each time point, and the rate of wound closure is calculated to determine the effect of the treatment on cell migration.

Wound_Healing_Assay_Workflow Start Start Culture Culture T24 cells to confluence Start->Culture Scratch Create a scratch wound Culture->Scratch Wash Wash to remove debris Scratch->Wash Treat Treat with ISO or vehicle control Wash->Treat Image_0h Image at 0 hours Treat->Image_0h Incubate_18h Incubate for 18 hours Image_0h->Incubate_18h Image_18h Image at 18 hours Incubate_18h->Image_18h Incubate_24h Incubate for 24 hours Image_18h->Incubate_24h Image_24h Image at 24 hours Incubate_24h->Image_24h Analyze Analyze wound closure Image_24h->Analyze End End Analyze->End

Caption: Workflow for an in vitro wound healing assay.

Conclusion

Isorhapontigenin is a promising natural compound that exhibits significant anti-cancer activity against bladder cancer in preclinical models. Its multi-targeted mechanism of action, affecting key signaling pathways involved in cell growth, invasion, and stemness, makes it an attractive candidate for further investigation.

In contrast, the standard-of-care regimens, MVAC and Gemcitabine/Cisplatin, are established clinical treatments with proven efficacy in improving survival for patients with muscle-invasive bladder cancer. However, their use is limited by significant toxicities.

The comparison highlights the vast gap between preclinical promise and clinical reality. While Isorhapontigenin shows potential for a more targeted and possibly less toxic approach, extensive further research, including rigorous clinical trials, is required to establish its safety and efficacy in humans and to determine its potential role in the treatment of bladder cancer. Future studies may explore the use of Isorhapontigenin in combination with existing chemotherapies to enhance efficacy and potentially reduce toxicity. For now, MVAC and GC remain the cornerstones of systemic therapy for advanced bladder cancer.

References

Assessing the Off-Target Effects of Isotschimgin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the off-target effects of a compound is paramount to predicting its safety and efficacy. This guide provides a comparative assessment of the off-target profile of Isotschimgin, a novel farnesoid X receptor (FXR) agonist, against other prominent FXR agonists in clinical development. The information is compiled from publicly available experimental data to facilitate informed decisions in research and development.

This compound, a monoterpenoid natural product isolated from Piper puberulilimbum, has been identified as a selective FXR agonist with therapeutic potential in nonalcoholic steatohepatitis (NASH) and liver fibrosis. Its mechanism of action, centered on the activation of FXR, a key regulator of bile acid, lipid, and glucose homeostasis, places it in a class with other FXR agonists like Obeticholic acid, Cilofexor, Tropifexor, and Nidufexor. While these agents show promise, they are also associated with off-target effects, most notably pruritus (itching) and alterations in cholesterol profiles. A thorough evaluation of this compound's selectivity is crucial for its future development.

Comparative Analysis of FXR Agonist Selectivity

A critical aspect of assessing off-target effects is to quantify the selectivity of a compound for its intended target over other related proteins, such as other nuclear receptors. While this compound is described as a "selective" FXR agonist, publicly available quantitative data on its activity against a panel of other nuclear receptors (e.g., LXR, PXR, VDR) is currently limited. The primary publication on this compound's FXR activity qualitatively notes its selectivity without providing comparative EC50 values.

In contrast, for some alternative FXR agonists, more detailed selectivity data is available, as summarized in the table below. This data is primarily derived from in vitro cell-based reporter assays or biochemical assays.

CompoundTargetEC50/ActivityOff-Targets (EC50/Activity)
This compound FXRData on specific EC50 not available in searched literature. Described as a selective agonist.Quantitative data for other nuclear receptors (LXR, PXR, VDR, etc.) not found in searched literature.
Obeticholic Acid FXR~100 nM (cell-free assay)[1]; 300-600 nM (HepG2 cell transactivation assay)[1]Generally considered FXR selective; one study notes it does not activate other nuclear receptors, but quantitative panel data is not provided[2].
Cilofexor FXR43 nM[3]Described as a selective nonsteroidal FXR agonist, but a detailed public selectivity panel with EC50 values was not found in the searched literature.
Tropifexor FXREC50 = 8.3 nM (HTRF assay)Noted for its high selectivity for FXR over TGR5[4][5]. Detailed selectivity data against a broader nuclear receptor panel is not available in the provided results.
Nidufexor FXREC50 = 480 nM (HTRF assay); EC50 = 690 nM (BSEP-luc reporter gene assay)[6]High Selectivity Shown: No activation of AR, ERα, GR, PPARγ, PR, or PXR (EC50 > 30 µM in TR-FRET assay). No activation of RXR, LXR, GR, PPARγ, or ERα (EC50 > 10 µM in cell-based agonist assay)[6].

Note: The lack of quantitative off-target data for this compound is a significant knowledge gap and a limitation of this comparative guide. Further research is required to fully characterize its selectivity profile.

Common Off-Target Effects of FXR Agonists

The clinical development of FXR agonists has revealed a class-wide pattern of certain adverse effects, which are considered off-target or mechanism-related undesirable effects.

  • Pruritus: This is the most frequently reported side effect of FXR agonists. The underlying mechanism is not fully elucidated but is thought to be related to the complex interplay of bile acid signaling.

  • Lipid Profile Changes: FXR activation can influence cholesterol metabolism, often leading to a decrease in high-density lipoprotein (HDL) and an increase in low-density lipoprotein (LDL) cholesterol.

Experimental Protocols for Assessing Off-Target Effects

To determine the selectivity of a compound like this compound, a panel of assays is typically employed. The following outlines a general workflow for assessing off-target effects on other nuclear receptors.

Nuclear Receptor Activation Assay (Reporter Gene Assay)

This is a common cell-based method to assess whether a compound activates or inhibits a specific nuclear receptor.

Principle: Cells are engineered to express a specific nuclear receptor and a reporter gene (e.g., luciferase) linked to a DNA sequence (a response element) that the nuclear receptor binds to upon activation. When the compound of interest activates the receptor, the receptor binds to the response element and drives the expression of the reporter gene, which can be quantified by measuring the light output (for luciferase).

General Protocol:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293T, HepG2) is cultured under standard conditions.

  • Transfection: The cells are transiently transfected with two plasmids:

    • An expression plasmid for the nuclear receptor of interest (e.g., LXR, PXR, VDR).

    • A reporter plasmid containing a response element for that receptor upstream of a reporter gene (e.g., luciferase).

    • A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected to normalize for transfection efficiency and cell viability.

  • Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compound (e.g., this compound). A known agonist for the receptor is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Incubation: The treated cells are incubated for a specific period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

  • Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The activity of the control reporter (e.g., Renilla luciferase) is also measured.

  • Data Analysis: The reporter gene activity is normalized to the control reporter activity. The fold activation relative to the vehicle control is then calculated. Dose-response curves are generated to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

By performing this assay with a panel of different nuclear receptors, a selectivity profile for the test compound can be generated.

Signaling Pathways and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

FXR_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Hepatocyte cluster_Nucleus Nucleus FXR_Agonist FXR Agonist (e.g., this compound) FXR FXR FXR_Agonist->FXR Binds to FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (on DNA) FXR_RXR_Complex->FXRE Binds to Target_Gene_Expression Target Gene Expression FXRE->Target_Gene_Expression Regulates Metabolic_Regulation Regulation of Bile Acid, Lipid, and Glucose Metabolism Target_Gene_Expression->Metabolic_Regulation Leads to

Caption: FXR signaling pathway activated by an agonist.

Off_Target_Assessment_Workflow Start Test Compound (e.g., this compound) Assay_Panel Panel of Nuclear Receptor Reporter Gene Assays (FXR, LXR, PXR, VDR, etc.) Start->Assay_Panel Data_Acquisition Measure Reporter Gene Activity (Luminescence) Assay_Panel->Data_Acquisition Data_Analysis Calculate EC50 values and Fold Activation Data_Acquisition->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile Comparison Compare with Alternative Compounds Selectivity_Profile->Comparison Conclusion Assess Off-Target Liability Comparison->Conclusion

Caption: Experimental workflow for assessing off-target effects.

References

Independent Verification of Isotschimgin's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature reveals a significant lack of independent verification for the therapeutic potential of Isotschimgin, a naturally occurring monoterpenoid. While a single study highlights its potential in a preclinical model of liver disease, the absence of broader research and comparative data with established alternatives underscores the preliminary nature of these findings. This guide provides an objective comparison of this compound with a well-researched monoterpenoid, thymoquinone, to offer context for its potential and highlight the need for further investigation.

This compound: A Singular Study of Interest

This compound (CAS 62356-47-2) is a monoterpenoid that can be isolated from plants of the Piper genus, such as Piper puberulilimbum. To date, a solitary preclinical study has explored its therapeutic utility. This research suggests that this compound may alleviate nonalcoholic steatohepatitis (NASH) and fibrosis by acting as an agonist for the farnesoid X receptor (FXR), a key regulator of lipid and glucose metabolism.

Comparative Analysis with Thymoquinone

To contextualize the limited data on this compound, this guide presents a comparison with thymoquinone, a well-characterized monoterpenoid derived from Nigella sativa. Thymoquinone has been extensively studied for its anti-inflammatory, antioxidant, and anti-fibrotic properties, particularly in the context of liver disease.

Table 1: Comparative Biological Activity of this compound and Thymoquinone in Liver Disease Models
FeatureThis compoundThymoquinone
Reported Mechanism of Action Farnesoid X Receptor (FXR) agonist- Inhibition of NF-κB signaling - Activation of Nrf2 pathway - Reduction of oxidative stress - Anti-inflammatory cytokine modulation
Preclinical Models Mouse model of nonalcoholic steatohepatitis (NASH) and fibrosis- Carbon tetrachloride (CCl4)-induced liver fibrosis - High-fat diet-induced NASH - Thioacetamide-induced liver injury
Reported Efficacy Alleviation of NASH and fibrosis- Reduction of liver fibrosis markers (e.g., α-SMA, collagen) - Attenuation of hepatic inflammation - Improvement in liver function tests (e.g., ALT, AST)
Quantitative Data (Examples) Specific quantitative data from independent studies is not currently available in the public domain.- IC50 for inhibition of NF-κB activation reported in various cell lines. - Dose-dependent reduction in serum ALT and AST levels in animal models.
Independent Verification Not independently verified.Numerous independent studies have verified its therapeutic effects.

Signaling Pathways and Experimental Workflows

The therapeutic effects of monoterpenoids are often attributed to their interaction with specific cellular signaling pathways. The diagrams below illustrate the known pathway for thymoquinone and a proposed workflow for evaluating the anti-fibrotic potential of a compound like this compound.

Thymoquinone_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Thymoquinone Thymoquinone Thymoquinone->IKK inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->Inflammatory_Genes transcription

Thymoquinone's inhibition of the NF-κB signaling pathway.

Experimental_Workflow start Start: Hypothesis (Compound X has anti-fibrotic potential) in_vitro In Vitro Studies (e.g., Hepatic Stellate Cells) start->in_vitro assays Key Assays: - Cell Viability (MTT) - Gene Expression (qPCR for α-SMA, Collagen) - Protein Expression (Western Blot) in_vitro->assays in_vivo In Vivo Studies (e.g., CCl4-induced fibrosis model in mice) in_vitro->in_vivo Promising results lead to histology Histological Analysis (H&E, Masson's Trichrome staining) in_vivo->histology biochemical Biochemical Analysis (Serum ALT, AST levels) in_vivo->biochemical data_analysis Data Analysis and Comparison (vs. Vehicle and Positive Control) histology->data_analysis biochemical->data_analysis conclusion Conclusion on Therapeutic Potential data_analysis->conclusion

A typical experimental workflow for evaluating anti-fibrotic compounds.

Experimental Protocols

Detailed experimental protocols are essential for the independent verification and replication of scientific findings. Due to the lack of published research on this compound, specific protocols for its evaluation are not available. However, standard methodologies used for assessing the anti-fibrotic and anti-inflammatory effects of compounds like thymoquinone are well-established.

Example Protocol: In Vitro Assessment of Anti-inflammatory Activity in Macrophages

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., thymoquinone) or vehicle (DMSO) for 1 hour.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: After 24 hours of incubation, the production of nitric oxide, a pro-inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.

  • Cytotoxicity Assay: A parallel plate of cells is treated with the compound under the same conditions to assess cytotoxicity using the MTT assay, ensuring that the observed anti-inflammatory effects are not due to cell death.

  • Data Analysis: The absorbance is read using a microplate reader, and the percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. IC50 values are determined by non-linear regression analysis.

Conclusion and Future Directions

The therapeutic potential of this compound remains largely unexplored. The single study suggesting its efficacy in a model of liver disease is a promising starting point, but it is imperative that these findings are independently verified. Further research is required to elucidate its mechanism of action, establish a dose-response relationship, and assess its safety profile.

For researchers, scientists, and drug development professionals, this compound represents an intriguing but high-risk candidate for further investigation. A direct comparison with well-established compounds like thymoquinone highlights the extensive preclinical and mechanistic work that is needed before the therapeutic potential of this compound can be seriously considered. The scientific community is encouraged to undertake independent studies to validate and expand upon the initial findings.

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling Isotschimgin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Isotschimgin (CAS Number: 62356-47-2), a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification/Guidance
Eye and Face Protection Safety Glasses with Side ShieldsShould be compliant with EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.
Hand Protection Chemical-Resistant GlovesThe specific glove material should be chosen based on its resistance to this compound. Always inspect gloves for integrity before use.[1]
Body Protection Laboratory CoatA standard lab coat is recommended. For larger quantities or potential for significant splashing, impervious clothing should be considered.[1]
Respiratory Protection Not Generally RequiredUse in a well-ventilated area. If dusts or aerosols may be generated, a risk assessment should be conducted to determine if a respirator is necessary.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Handling
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Procedural Controls:

    • Avoid direct contact with the substance.

    • Prevent the formation of dusts or aerosols.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in areas where this compound is handled.

Storage
  • Container: Keep the container tightly closed.[1]

  • Environment: Store in a dry and well-ventilated place.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.

The logical workflow for handling this compound is outlined in the diagram below.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area prep_ppe->prep_setup handle_weigh Weigh/Measure this compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon cleanup_disposal Dispose of Waste cleanup_decon->cleanup_disposal cleanup_ppe Doff PPE Correctly cleanup_disposal->cleanup_ppe

Caption: this compound Handling Workflow

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

All waste materials containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of the waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.